[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine
Description
BenchChem offers high-quality [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-9(2)7-15-8-10-4-5-11(13)12(14)6-10/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
YZGUJDPEEYNVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis ofN-(3,4-Difluorophenyl)methylamine: Pathways, Mechanisms, and Process Optimization
Executive Summary
The target molecule, amine (systematically named N-(3,4-difluorobenzyl)-2-methylbutan-1-amine), is a highly versatile secondary amine. Fluorinated benzylamine motifs are heavily utilized in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and target-binding affinity, frequently serving as critical pharmacophores in antiviral agents and integrase inhibitors[1].
Synthesizing secondary amines presents a classic organic chemistry challenge: preventing the newly formed secondary amine from undergoing subsequent reactions to become a tertiary amine. This whitepaper details three self-validating synthetic pathways, analyzing the mechanistic causality behind reagent selection to ensure high-fidelity mono-alkylation.
Retrosynthetic Analysis & Pathway Selection
The structural core of the target molecule consists of a 3,4-difluorobenzyl moiety and a 2-methylbutyl chain bridged by a secondary amine. Disconnection of the C-N bonds reveals three primary synthetic strategies:
-
Pathway A (Reductive Amination): Disconnection at the benzyl-nitrogen bond, utilizing 3,4-difluorobenzaldehyde and 2-methylbutan-1-amine.
-
Pathway B (Direct Alkylation): Nucleophilic substitution using 3,4-difluorobenzyl bromide and 2-methylbutan-1-amine.
-
Pathway C (Amide Reduction): Two-step coupling and reduction utilizing 3,4-difluorobenzoyl chloride to completely eliminate over-alkylation risks.
Figure 1: Retrosynthetic pathways for N-(3,4-difluorobenzyl)-2-methylbutan-1-amine.
Pathway A: Reductive Amination (The Industry Standard)
Causality and Mechanism
Reductive amination is the gold standard for synthesizing secondary amines in drug discovery. The reaction relies on the condensation of 3,4-difluorobenzaldehyde with 2-methylbutan-1-amine to form a transient hemiaminal, which dehydrates into an electrophilic iminium ion.
The critical choice in this protocol is the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . Unlike Sodium Borohydride (NaBH₄), which would prematurely reduce the starting aldehyde, STAB is a mild, selective reducing agent that specifically targets the iminium ion[2]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN)[3].
Figure 2: Mechanistic workflow of direct reductive amination using STAB.
Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask under nitrogen, dissolve 3,4-difluorobenzaldehyde (1.0 eq, 10 mmol) and 2-methylbutan-1-amine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow the iminium intermediate to form.
-
Reduction: Cool the flask to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm[2].
-
Maturation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure secondary amine.
Pathway B: Direct N-Alkylation (Nucleophilic Substitution)
Causality and Mechanism
Direct alkylation of 2-methylbutan-1-amine with 3,4-difluorobenzyl bromide proceeds via an Sₙ2 mechanism. The primary risk here is over-alkylation, as the resulting secondary amine is more nucleophilic than the primary amine starting material. To enforce chemoselectivity, the protocol utilizes Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetonitrile. The "cesium effect" and the use of a mild inorganic base limit the solubility of the reactive intermediates, thereby suppressing the formation of the tertiary amine[4].
Figure 3: Step-by-step workflow for the direct Sₙ2 N-alkylation pathway.
Experimental Protocol
-
Activation: To a 250 mL round-bottom flask, add 2-methylbutan-1-amine (2.0 eq, 20 mmol) to act as both reactant and competitive nucleophile, Potassium Carbonate (2.0 eq, 20 mmol), and Acetonitrile (50 mL)[5]. Stir at room temperature for 10 minutes.
-
Addition: Add 3,4-difluorobenzyl bromide (1.0 eq, 10 mmol) dropwise to the stirred suspension.
-
Alkylation: Attach a reflux condenser and heat the mixture to 82°C for 4–6 hours.
-
Workup: Cool to room temperature and filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via column chromatography to separate the target secondary amine from trace primary and tertiary amines.
Pathway C: Amide Coupling & LiAlH₄ Reduction (High-Fidelity Scale-up)
Causality and Mechanism
When absolute prevention of over-alkylation is mandatory (e.g., in strict GMP scale-up environments), a two-step sequence is utilized. First, 3,4-difluorobenzoyl chloride is coupled with 2-methylbutan-1-amine. The resulting amide is electronically deactivated, making over-alkylation impossible.
In the second step, Lithium Aluminum Hydride (LiAlH₄) is used to reduce the amide to the amine. The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen coordinates with aluminum, transforming into a leaving group, which collapses to form an iminium ion. A second hydride transfer yields the final secondary amine[6].
Experimental Protocol
Step 1: Amide Coupling
-
Dissolve 2-methylbutan-1-amine (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
-
Dropwise add 3,4-difluorobenzoyl chloride (1.0 eq). Stir for 2 hours at room temperature.
-
Wash with 1M HCl, then saturated NaHCO₃. Dry and concentrate to yield the intermediate amide.
Step 2: LiAlH₄ Reduction
-
Setup: In an oven-dried flask under argon, dissolve the intermediate amide in anhydrous THF.
-
Reduction: Cool to 0°C. Carefully add LiAlH₄ (2.0 eq) in small portions.
-
Reflux: Heat the mixture to reflux (66°C) for 4 hours.
-
Fieser Workup: Cool to 0°C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Stir vigorously until a white granular precipitate forms. -
Isolation: Filter the aluminum salts through a Celite pad, wash with THF, and concentrate the filtrate to yield the highly pure secondary amine.
Comparative Data & Yield Analysis
The following table summarizes the quantitative metrics and operational characteristics of each synthetic pathway to aid process chemists in route selection.
| Metric | Pathway A: Reductive Amination | Pathway B: Direct Alkylation | Pathway C: Amide Reduction |
| Typical Yield | 85% - 92% | 65% - 75% | 75% - 85% (Over 2 steps) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | 6 - 8 hours (Total) |
| Chemoselectivity | Excellent (Mono-alkylation) | Moderate (Risk of over-alkylation) | Perfect (No over-alkylation) |
| Scalability | High (Industry standard) | Medium (Requires excess amine) | High (Ideal for GMP) |
| Safety Profile | Mildly hazardous (STAB is stable) | Low hazard (Mild bases used) | High hazard (LiAlH₄ is pyrophoric) |
References
- EP1422218A1 - Antiviral agent. Google Patents.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at:[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness. Available at:[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at:[Link]
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Academia.edu. Available at:[Link]
Sources
- 1. EP1422218A1 - Antiviral agent - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. (PDF) Cs2CO3-Promoted DirectN-Alkylation: Highly Chemoselective Synthesis ofN-Alkylated Benzylamines and Anilines [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Spectroscopic Profiling: N-(3,4-difluorobenzyl)-2-methylbutylamine
Part 1: Executive Summary & Structural Logic
This guide provides a rigorous framework for the spectroscopic characterization of N-(3,4-difluorobenzyl)-2-methylbutylamine . As a secondary amine featuring a fluorinated aromatic system and a branched alkyl chain, this compound presents specific diagnostic challenges—particularly in
Structural Analysis[1][2]
-
Core Scaffold: Secondary amine linkage.
-
Moiety A (Aromatic): 3,4-Difluorobenzyl group.[1][2][3][4] The fluorine atoms at positions 3 and 4 induce significant spin-spin coupling (
, , ), altering the multiplicity of aromatic signals. -
Moiety B (Aliphatic): 2-Methylbutyl group.[5] Contains a chiral center at C2, rendering the C1 methylene protons diastereotopic (non-equivalent), often resulting in complex higher-order multiplets rather than simple doublets.
Part 2: Mass Spectrometry (MS) Profiling
Methodology: Electron Ionization (EI) at 70 eV is the standard for fragmentation analysis. Molecular Formula: C₁₂H₁₇F₂N Exact Mass: 213.13
Fragmentation Pathway Logic
Secondary amines typically undergo
| m/z Peak | Identity | Mechanism / Origin |
| 213 | Molecular Ion (Low intensity in EI; stronger in ESI). | |
| 127 | Base Peak. 3,4-Difluorobenzyl cation. Formed via C-N bond cleavage.[6] This ion often rearranges to a fluorinated tropylium ion. | |
| 184 | Loss of ethyl group ( | |
| 156 | Loss of butyl chain (less common than benzyl cleavage). | |
| 86 | Immonium ion formed by loss of the difluorobenzyl radical. |
Diagnostic Check: The presence of m/z 127 is the primary confirmation of the 3,4-difluorobenzyl moiety. The absence of m/z 91 (unsubstituted benzyl) confirms the fluorination pattern is retained.
Part 3: Nuclear Magnetic Resonance (NMR)
Solvent Recommendation:
A. H NMR (Proton) - 400 MHz
Note: The chiral center at C2' makes the C1' protons diastereotopic.
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 7.05 - 7.20 | Multiplet | 3H | Ar-H (H2, H5, H6) | Complex |
| 3.75 | Singlet | 2H | Ar-CH ₂-N | May broaden if salt formed |
| 2.45 - 2.55 | Multiplet | 2H | N-CH ₂-CH | Diastereotopic ABX system |
| 1.50 | Multiplet | 1H | -CH (CH₃)- | Methine |
| 1.35 | Broad Singlet | 1H | -NH - | Exchangeable (variable) |
| 1.10 - 1.40 | Multiplet | 2H | -CH ₂-CH₃ | Methylene (Ethyl group) |
| 0.88 | Doublet | 3H | -CH(CH ₃)- | |
| 0.85 | Triplet | 3H | -CH₂-CH ₃ |
B. C NMR (Carbon) - 100 MHz
Critical Warning: Carbon peaks in the aromatic region will appear as doublets (d) or doublets of doublets (dd) due to
| Shift ( | Splitting Pattern | Assignment | |
| 150.2 | dd | C-4 (C-F bond) | |
| 149.8 | dd | C-3 (C-F bond) | |
| 138.5 | dd | C-1 (Quaternary) | |
| 124.2 | dd | C-6 | |
| 117.1 | d | C-2 or C-5 | |
| 116.4 | d | C-5 or C-2 | |
| 55.8 | Singlet | - | N-C H₂-CH |
| 53.2 | Singlet | - | Ar-C H₂-N |
| 34.8 | Singlet | - | -C H(CH₃)- |
| 27.1 | Singlet | - | -C H₂-CH₃ |
| 17.5 | Singlet | - | -CH(C H₃)- |
| 11.3 | Singlet | - | -CH₂-C H₃ |
C. F NMR (Fluorine) - 376 MHz
The 3,4-difluoro substitution pattern creates a distinct second-order system if the chemical shift difference is small, but typically appears as two complex multiplets.
- -138.0 to -140.0 ppm: (1F, m, Ar-F)
- -140.0 to -142.0 ppm: (1F, m, Ar-F)
-
Note: Integration should be 1:1.
Part 4: Infrared (IR) Spectroscopy
Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.
-
3300 - 3350 cm⁻¹: N-H stretch (weak, secondary amine).
-
2800 - 3000 cm⁻¹: C-H stretches (Aliphatic & Aromatic).
-
1510 & 1605 cm⁻¹: Aromatic C=C ring stretches.
-
1200 - 1280 cm⁻¹: C-F stretch (Strong, broad). Diagnostic.
-
750 - 850 cm⁻¹: C-H out-of-plane bending (indicative of 1,2,4-substitution pattern on the ring).
Part 5: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the identity of the synthesized compound, ensuring self-validation at each step.
Figure 1: Step-by-step structural confirmation pipeline for N-(3,4-difluorobenzyl)-2-methylbutylamine.
Part 6: Experimental Protocol for Data Acquisition
To ensure the spectra match the predicted values above, follow this standardized protocol.
Sample Preparation (NMR)
-
Mass: Weigh ~10 mg of the free base (oil) or 15 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: If the sample is a salt and cloudy in CDCl₃, add 1 drop of
or switch to DMSO-d₆ to ensure full solubility and sharp peaks.-
Note: In DMSO-d₆, the amine NH proton will shift downfield (~8-9 ppm) and may couple to adjacent CH₂ protons.
-
Instrument Parameters
-
Temperature: 298 K (25°C).
-
Pulse Sequence:
- H: 30° pulse, 1s relaxation delay.
- C: Proton-decoupled (CPD), >256 scans to resolve low-intensity fluorinated carbons.
- F: No decoupling required, spectral width ~50 ppm centered at -140 ppm.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpreting mass spectral fragmentation and NMR splitting).
-
PubChem. (2023). 3,4-Difluorobenzylamine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Sources
- 1. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,4-difluorobenzyl)-N-methylamine | CAS 748124-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4-Difluorobenzylamine, 95%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 5. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of (3,4-Difluorophenyl)methylamine: A Computational Framework for Rational Drug Design
Executive Rationale: The Pharmacophore of Fluorinated Benzylamines
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. (3,4-Difluorophenyl)methylamine—commonly referred to as 3,4-difluorobenzylamine—serves as a highly versatile building block in the synthesis of advanced therapeutic agents, ranging from neurological drugs to antimicrobial and anti-inflammatory compounds[1].
As a Senior Application Scientist, I approach the in silico modeling of this moiety not merely as a structural input, but as a complex electronic system. The substitution of hydrogen with fluorine (van der Waals radius of 1.47 Å vs. 1.20 Å) introduces minimal steric hindrance while drastically altering the electronic topology[1]. The high electronegativity of the 3,4-difluoro motif exerts a strong inductive effect, modulating the pKa of the adjacent primary amine. This precise modulation influences the protonation state at physiological pH, directly impacting membrane permeability, nucleophilicity, and the capacity to form critical hydrogen bonds within target active sites[1].
Causality of 3,4-difluorobenzylamine's structural features on pharmacodynamics.
Self-Validating In Silico Methodologies
Standard empirical force fields (e.g., GAFF or OPLS) often rely on generic atom types that fail to capture the subtle anisotropic charge distribution (sigma-hole) or the precise inductive pull of the difluorophenyl ring. Therefore, rigorous Quantum Mechanical (QM) parameterization is a non-negotiable prerequisite before any docking or Molecular Dynamics (MD) simulations.
Protocol A: Quantum Mechanical (QM) Ligand Parameterization
Objective: To derive accurate Restrained Electrostatic Potential (RESP) charges that reflect the true electron density of the fluorinated scaffold. Causality: Fixed point-charge models misrepresent the highly electronegative fluorine atoms. Density Functional Theory (DFT) accounts for electron correlation, ensuring the Molecular Electrostatic Potential (MEP) map is accurate[1].
-
Conformational Search: Generate initial 3D conformers using a low-level semi-empirical method (e.g., PM6) to identify the global energy minimum.
-
DFT Optimization: Submit the lowest-energy conformer to a QM optimization using the B3LYP/6-31G(d,p) basis set.
-
MEP Mapping & RESP Fitting: Calculate the electrostatic potential at the grid points around the optimized geometry. Fit the RESP charges to these grid points.
-
Self-Validation Check: Calculate the molecular dipole moment before and after RESP fitting. Validation Criterion: The protocol is only validated if the deviation in the dipole moment is < 10%. If the deviation exceeds this threshold, the basis set must be expanded (e.g., to 6-311++G(d,p)) to better capture diffuse electron clouds.
Protocol B: Structure-Based Molecular Docking & Interaction Profiling
Objective: To predict the binding affinity and pose of 3,4-difluorobenzylamine derivatives within target active sites. Causality: The benzylic amine acts as a critical hydrogen bond donor/acceptor. Proper protonation state assignment of both the ligand and the target protein at pH 7.4 is required to simulate physiological binding accurately.
-
Target Preparation: Import the high-resolution X-ray crystal structure of the target (e.g., COX-1). Strip water molecules (unless bridging), add missing hydrogens, and assign protonation states using tools like PropKa.
-
Grid Generation: Define the bounding box centered on the native co-crystallized ligand, ensuring a buffer zone of at least 10 Å to allow for conformational flexibility of the fluorinated benzyl group.
-
Docking Execution: Run the docking algorithm (e.g., Glide XP or AutoDock Vina) utilizing the QM-derived RESP charges.
-
Self-Validation Check: Perform a redocking experiment with the native co-crystallized ligand. Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be ≤ 2.0 Å. If this fails, the grid parameters or protonation states must be recalibrated.
Self-validating in silico parameterization and screening workflow.
Case Studies: Translating In Silico Data to In Vitro Efficacy
The predictive power of the aforementioned workflows is best demonstrated through recent successful applications of the 3,4-difluorobenzylamine scaffold in drug discovery.
Case Study 1: Selective COX-1 Inhibition
Cyclooxygenase-1 (COX-1) is a critical enzyme in the inflammatory pathway. Researchers designed a series of quinazoline derivatives targeting COX-1, utilizing 3,4-difluorobenzylamine at the 4-position of the quinazoline core[2],[3].
-
Mechanistic Insight: In silico docking studies revealed that the activity hinges on the formation of a robust hydrogen bond between the secondary amine of the 3,4-difluorobenzyl group and the key enzyme residue Tyr355[2].
-
Outcome: The optimized derivative (Compound 9b) exhibited an IC50 of 64 nM and was entirely COX-1 selective, showing no significant inhibition of COX-2 up to 50 µM[2].
Case Study 2: MRSA Inhibition via Quinazolin-4(3H)-one Derivatives
The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel therapeutic scaffolds. A structure-activity relationship (SAR) study evaluated 2-(amino)quinazolin-4(3H)-one derivatives[4].
-
Mechanistic Insight: Substitution at the 2-position was identified as critical for antibacterial activity. The introduction of the 3,4-difluorobenzylamine moiety (Compound 6y) provided the optimal balance of lipophilicity and electronic interaction[4].
-
Outcome: Compound 6y demonstrated the highest potency (MIC50: 0.36 µM against ATCC25923) and an exceptional efficacy window (therapeutic index of ~885), significantly reducing intracellular bacterial loads with minimal host cell damage[4].
Quantitative Data Summary
Table 1: Comparative In Vitro Efficacy of 3,4-Difluorobenzylamine Derivatives
| Target / Disease | Core Scaffold | Lead Compound | Primary Efficacy Metric | Selectivity / Efficacy Index |
| COX-1 | Quinazoline | Compound 9b | IC50: 64 nM | Highly COX-1 Selective (>50 µM for COX-2) |
| MRSA | 2-(amino)quinazolin-4(3H)-one | Compound 6y | MIC50: 0.36 µM (ATCC25923) | Exceptional Efficacy Window (~885) |
Molecular Dynamics (MD) Validation: Beyond Static Poses
Static docking poses provide a thermodynamic snapshot but ignore the kinetic reality of solvent dynamics. Fluorine is a notoriously poor traditional hydrogen bond acceptor; however, it frequently engages in highly specific multipolar interactions with protein backbones and side chains.
To validate the stability of the 3,4-difluorobenzylamine interactions (such as the critical Tyr355 bond in COX-1), a 100 ns Molecular Dynamics (MD) simulation in explicit solvent (e.g., TIP3P water model) is required.
-
Causality: MD accounts for the desolvation penalty of the highly lipophilic fluorinated ring.
-
Self-Validation: The trajectory is analyzed via Root Mean Square Fluctuation (RMSF) of the active site residues. If the C-F···H-N interaction breaks within the first 20 ns and does not reform, the docking pose is flagged as a false positive, prompting a redesign of the linker length or scaffold geometry.
Conclusion
The (3,4-Difluorophenyl)methylamine moiety is a powerful tool in rational drug design, offering enhanced metabolic stability, minimal steric penalty, and precise electronic modulation. However, its successful integration into lead compounds requires rigorous, self-validating in silico workflows. By combining QM-derived parameterization, validated docking protocols, and dynamic solvent simulations, researchers can accurately predict and harness the unique pharmacophoric properties of fluorinated benzylamines.
References
-
ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). URL: [Link]
-
PMC / NIH. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. URL: [Link]
-
ACS Medicinal Chemistry Letters. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. URL: [Link]
Sources
Structure-Activity Relationship (SAR) of N-Benzyl Alkylamines: Molecular Pharmacology and Receptor Kinetics
A Technical Whitepaper for Drug Development Professionals
Executive Summary
The structural evolution of phenethylamine-based ligands into N-benzyl alkylamines represents a watershed moment in neuropharmacology. Originally synthesized to map the serotonin 2A (5-HT2A) receptor via positron emission tomography (PET), the N-benzyl phenethylamine (NBOMe/NBOH) scaffold has profoundly advanced our understanding of G-protein-coupled receptor (GPCR) activation[1]. As a Senior Application Scientist, I have structured this guide to dissect the Structure-Activity Relationship (SAR) of these compounds, moving beyond mere descriptive chemistry to explain the thermodynamic and kinetic causality behind their superpotent agonism and functional selectivity.
Molecular Architecture: The N-Benzyl Alkylamine Scaffold
The classical "2C-X" family of phenethylamines (e.g., 2C-B, 2C-I) typically act as partial agonists at the 5-HT2A receptor[2]. The defining structural leap occurred with the addition of an ortho-substituted benzyl group at the primary amine, yielding the N-benzyl alkylamine derivatives.
Causality of Affinity Enhancement:
Why does this specific modification transform a partial agonist into a superpotent full agonist? The causality lies in the receptor's microanatomy. The 5-HT2A receptor possesses an extended hydrophobic pocket situated between transmembrane helices 4 and 5 (TM4/TM5)[3]. The incorporation of the highly lipophilic N-benzyl moiety allows the ligand to anchor deeply into this secondary binding site. This thermodynamic stabilization drastically reduces the dissociation rate constant (
Structure-Activity Relationship (SAR) Dynamics
The SAR of N-benzyl alkylamines is governed by two distinct structural domains: the phenethylamine core and the N-benzyl moiety.
The Phenethylamine Core (4-Position Substitutions)
Extensive SAR studies reveal a strict correlation between the lipophilicity of the 4-position substituent and receptor affinity[4].
-
Halogens and Alkyls: Nonpolar, lipophilic substituents (such as -Br in 25B-NBOMe or -I in 25I-NBOMe) optimize van der Waals interactions within the orthosteric site, increasing affinity by several orders of magnitude[4].
-
Hydrogen Bond Donors: Conversely, introducing hydrogen bond donors (e.g., -OH, -COOH, -NH2) at the 4-position disrupts the hydrophobic packing, decreasing affinity drastically[4].
-
Cyano Substitutions: The substitution of a cyano group (-CN) at the 4-position (yielding 25CN-NBOH) breaks the traditional SAR mold. It drives extreme selectivity, making 25CN-NBOH one of the most selective 5-HT2A agonists known, with up to a 100-fold preference over the homologous 5-HT2C receptor[5][6].
The N-Benzyl Moiety
The substitution pattern on the benzyl ring is equally critical. An ortho-substitution is mandatory for peak efficacy.
-
Methoxy (-OMe) vs. Hydroxy (-OH): The 2-methoxy (NBOMe) and 2-hydroxy (NBOH) derivatives exhibit near-identical binding affinities[7]. However, the NBOH derivatives often display superior pharmacokinetic profiles for in vitro assays due to altered lipophilicity and clearance rates.
Biased Agonism and Functional Selectivity
Modern drug development relies heavily on functional selectivity—the ability of a ligand to stabilize specific receptor conformations that preferentially activate one intracellular pathway over another[8]. The 5-HT2A receptor couples primarily to the G
Modifications to the N-benzyl alkylamine scaffold can bias this signaling. For instance, varying the lipophilicity of the 2C-X core yields a stronger correlation with efficacy in miniG
Figure 1: Divergent intracellular signaling pathways of the 5-HT2A receptor upon ligand binding.
Quantitative Pharmacodynamics
To synthesize the SAR data, the following table contrasts the parent phenethylamines with their N-benzyl alkylamine counterparts, demonstrating the profound impact of the N-benzyl addition on potency (
| Compound | Core Scaffold | N-Benzyl Substitution | 4-Position | 5-HT2A Potency ( | 5-HT2A Efficacy ( |
| 2C-H | Phenethylamine | None | -H | > 2000.0 | 67.4 |
| 2C-B | Phenethylamine | None | -Br | 9.03 | 89.0 |
| 25B-NBOMe | N-Benzyl Alkylamine | 2-Methoxy | -Br | < 1.00 | > 95.0 |
| 25CN-NBOH | N-Benzyl Alkylamine | 2-Hydroxy | -CN | 1.30 | 90.0 |
Note: Data aggregated from functional
Self-Validating Experimental Methodologies
Figure 2: Sequential experimental workflow for the pharmacological characterization of novel ligands.
Protocol A: Indirect Reductive Amination (Synthesis)
Causality: Direct alkylation of primary amines with benzyl halides invariably leads to over-alkylation, yielding unwanted tertiary amines. We utilize an indirect reductive amination to guarantee mono-alkylation and high purity[4].
-
Imine Formation: Dissolve the parent phenethylamine (e.g., 2C-B) and 2-methoxybenzaldehyde (1.1 eq) in anhydrous methanol. Add 3Å molecular sieves. Validation: The sieves drive the equilibrium forward by sequestering the water byproduct, ensuring complete conversion to the imine intermediate.
-
Reduction: Cool the reaction to 0°C. Slowly add sodium borohydride (
, 2.0 eq). Causality: Low temperatures prevent side reactions and control the exothermic hydride transfer. -
Quenching & Purification: Quench with 1M HCl, basify with NaOH, and extract via liquid-liquid extraction (DCM/Water). Purify using flash chromatography to isolate the pure N-benzyl alkylamine.
Protocol B: Radioligand Binding Assay (Receptor Kinetics)
Causality: To accurately determine the equilibrium dissociation constant (
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of
ketanserin (e.g., 1 nM), and varying concentrations of the synthesized N-benzyl alkylamine ( to M). -
Self-Validation Matrix (Critical): To ensure the system is self-validating, Non-Specific Binding (NSB) must be strictly defined. Include control wells containing 10 µM of unlabeled ketanserin. Logic: At this massive excess, the unlabeled drug occupies 100% of the orthosteric sites. Any remaining radioactive signal in these wells is artifactual (sticking to plastic/lipids). Total Binding minus NSB equals Specific Binding.
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic N-benzyl alkylamines from binding nonspecifically to the filter. Quantify via liquid scintillation counting.
References
- Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists Source: ACS Publications URL
- Source: National Institutes of Health (NIH)
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT 2A/2C Agonists Source: ResearchGate URL
- Source: Ghent University (UGent)
- Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists Source: ScienceOpen URL
- NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities Source: European Review URL
- 5-HT2A receptor Source: Wikipedia URL
- Source: National Institutes of Health (NIH)
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Effect of Fluorine Substitution on Benzylamine Reactivity
[1]
Executive Summary: The Fluorine Scan
In medicinal chemistry, benzylamine (
Fluorine substitution is the gold standard for modulating these properties without significantly altering steric bulk. This guide analyzes how the position of the fluorine atom—whether on the aromatic ring (ortho/meta/para) or the benzylic carbon (
Key Takeaway:
-
Ring Fluorination: Modulates pKa subtly (
pKa < 0.[1]5) and blocks metabolic soft spots.[1] Reactivity remains comparable to the parent benzylamine. -
-Fluorination: Drastically reduces basicity (
pKa > 2.[1]0) and nucleophilicity, often requiring specialized coupling protocols.[1] It acts as a bioisostere for amides.[1]
Physicochemical Landscape
The introduction of fluorine alters the electron density of the amine nitrogen through two competing mechanisms: Inductive Withdrawal (
pKa and Electronic Effects
The basicity of the amine nitrogen is directly correlated to its nucleophilicity.
| Compound | Substitution | pKa (Conj.[1][2][3][4][5] Acid) | Electronic Dominance | Reactivity Impact |
| Benzylamine | None | 9.33 | N/A | Standard Reference |
| 4-F-Benzylamine | Para | 9.15 | Negligible ( | |
| 3-F-Benzylamine | Meta | 8.97 | Moderate reduction ( | |
| 2-F-Benzylamine | Ortho | 8.93 | Moderate reduction | |
| Alpha | ~6.5 - 7.5* | Strong | Major reduction | |
| Alpha-Geminal | < 6.0 | Extreme | Behaves like an amide |
*Note:
The Hammett Relationship Visualization
The following diagram illustrates how the position of the fluorine atom influences the electron density at the nitrogen atom, governed by Hammett substituent constants (
Figure 1: Mechanistic flow of electronic effects.[1] Note that in the meta position, resonance donation is geometrically impossible, leaving the electron-withdrawing inductive effect unchecked, resulting in a more acidic conjugate acid compared to the para isomer.
Nucleophilic Reactivity & Synthetic Protocols[1]
The drop in pKa translates directly to reaction kinetics. While ring-fluorinated benzylamines behave similarly to standard amines,
Scenario A: Ring-Fluorinated Benzylamines (Standard Coupling)
Challenge: Minimal. Kinetics: Reaction rates are 90-95% of unsubstituted benzylamine.[1] Recommended Reagents: HATU, HBTU, or EDC/HOBt.[1]
Protocol 1: Standard Amide Coupling
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to form the active ester.
-
Addition: Add 4-Fluorobenzylamine (1.1 equiv).
-
Monitoring: Reaction typically completes in <1 hour at RT.[1]
-
Workup: Standard aqueous extraction (EtOAc/LiCl).
Scenario B: -Fluorinated Benzylamines (Low Nucleophilicity)
Challenge: High. The amine is "deactivated." Kinetics: Reaction rates are significantly slower.[1] The amine struggles to attack standard active esters (OBt/OAt).[1] Recommended Reagents: Acid Chlorides, Mixed Anhydrides, or COMU/Oxyma (for lower racemization risk).[1]
Protocol 2: Enhanced Reactivity Coupling
This protocol is required when the amine pKa drops below 8.0.
-
Activation (Acid Chloride Method):
-
Coupling:
-
Completion: May require heating to 40°C or extended time (12-24h).
Strategic Application: Metabolic Stability
Fluorine is strategically placed to block metabolic "soft spots."[1]
-
Para-Blockade: The para-position of benzylamine is prone to CYP450-mediated hydroxylation (leading to quinone imines).[1] Substituting with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway.[1]
-
Benzylic Blockade: The benzylic carbon is susceptible to oxidation (N-dealkylation).[1]
-fluorination prevents hydrogen abstraction, increasing half-life ( ).[1]
Figure 2: Strategic placement of fluorine to extend metabolic half-life.
References
-
Physicochemical Properties of Fluorinated Amines
-
Hammett Constants & Electronic Effects
-
Synthesis of
-Fluorinated Amines: -
Metabolic Stability Mechanisms
-
Amide Coupling Reagents (HATU/COMU)
Sources
Technical Guide: Therapeutic Targets for N-(3,4-difluorobenzyl)amines
The following technical guide details the therapeutic potential, synthesis, and pharmacological evaluation of N-(3,4-difluorobenzyl)amine derivatives.
Executive Summary: The Privileged Fluorinated Scaffold
In the landscape of drug discovery, the N-(3,4-difluorobenzyl)amine moiety has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike unsubstituted benzylamines, the 3,4-difluoro substitution pattern offers a unique combination of metabolic stability, optimized lipophilicity (
This guide analyzes the primary therapeutic targets for this class of compounds, specifically focusing on neurodegenerative pathways (MAO-B, AChE) and expanding into potential ion channel modulation. It provides actionable protocols for synthesis and biological validation.[1]
The "Fluorine Effect" in Ligand Design
Before detailing specific targets, it is critical to understand why the 3,4-difluoro motif is superior to its non-fluorinated or mono-fluorinated counterparts.[1]
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). Substitution at the 3 and 4 positions blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (
) of the drug candidate.[1] -
Lipophilicity Modulation: The addition of two fluorine atoms increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration—a non-negotiable requirement for CNS drugs.[1]
-
Quadrupole Interactions: The electron-withdrawing nature of fluorine creates an orthogonal multipolar interaction with carbonyl oxygens or aromatic rings (phenyl-perfluorophenyl stacking) within the active site.[1]
Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)
Therapeutic Context: Parkinson’s Disease (PD), Alzheimer’s Disease (AD).[1]
Monoamine Oxidase B (MAO-B) is the mitochondrial enzyme responsible for the oxidative deamination of dopamine. Inhibiting MAO-B preserves dopamine levels in the striatum (crucial for PD) and reduces the production of neurotoxic hydrogen peroxide (
Mechanism of Action
Derivatives of N-(3,4-difluorobenzyl)amine act as reversible or irreversible inhibitors depending on the "warhead" attached to the amine (e.g., propargylamine vs. chalcone).[1] The 3,4-difluorobenzyl ring typically occupies the "entrance cavity" of the MAO-B active site, acting as a gatekeeper that confers selectivity over the MAO-A isoform.[1]
Visualization: MAO-B Inhibition Pathway
The following diagram illustrates the physiological impact of MAO-B inhibition by these derivatives.
Figure 1: Mechanism of MAO-B inhibition preventing dopamine degradation and ROS generation.[1]
Structure-Activity Relationship (SAR) Data
The table below summarizes how the fluorine substitution pattern affects MAO-B inhibitory potency (IC
| Substitution Pattern | MAO-B IC | Selectivity (MAO-B/MAO-A) | Metabolic Stability |
| Unsubstituted (H) | > 1000 | Low | Low |
| 4-Fluoro (4-F) | ~ 250 | Moderate | Moderate |
| 3-Fluoro (3-F) | ~ 150 | High | Moderate |
| 3,4-Difluoro (3,4-F2) | < 50 | Very High (>1000-fold) | High |
Secondary Target: Cholinesterases (AChE & BuChE)
Therapeutic Context: Alzheimer’s Disease (Symptomatic relief).[1][2]
While Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) are standard care, Multi-Target Directed Ligands (MTDLs) are the future. N-(3,4-difluorobenzyl)amines are frequently fused with carbamate or urea moieties to create dual MAO-B/AChE inhibitors.[1]
-
Binding Mode: The difluorobenzyl ring binds to the Peripheral Anionic Site (PAS) of AChE. This blockade prevents the enzyme-induced aggregation of
-amyloid fibrils, a hallmark of AD pathology [7].[1] -
Selectivity: The steric bulk and electronic profile of the 3,4-difluoro group often favor Butyrylcholinesterase (BuChE) inhibition, which becomes the dominant cholinesterase in advanced AD brains [7].
Experimental Protocols
To validate these targets, the following self-validating protocols are recommended.
Synthesis: Reductive Amination
This protocol yields high-purity N-(3,4-difluorobenzyl)amines suitable for biological assay.[1]
Reagents: 3,4-difluorobenzaldehyde, Primary Amine (R-NH
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and the amine (1.0 eq) in DCE (0.2 M concentration). Add catalytic Acetic Acid (1-2 drops).[1] Stir at Room Temperature (RT) for 1 hour under
atmosphere. -
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor via TLC (Solvent: Hexane/EtOAc).
-
Quench: Quench with saturated
solution. Extract with Dichloromethane (DCM).[1] -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography.
Figure 2: Reductive amination workflow for synthesizing the target scaffold.
MAO-B Inhibition Assay (Amplex Red Method)
Principle: Measures the
-
Enzyme Prep: Recombinant human MAO-B (1 U/mL) in potassium phosphate buffer (0.05 M, pH 7.4).
-
Inhibitor Incubation: Incubate 10
L of the synthesized compound (various concentrations) with 90 L of enzyme solution for 15 mins at 37°C. -
Substrate Addition: Add 100
L of reaction mix containing: -
Measurement: Read fluorescence (Ex/Em = 545/590 nm) kinetically for 30 mins.
-
Calculation: Plot % Inhibition vs. log[Concentration] to determine IC
.
Emerging Targets: Ion Channels
Beyond enzymes, structural analogs (e.g., Safinamide, Ralfinamide) suggest that N-(3,4-difluorobenzyl)amines have high potential to block Voltage-Gated Sodium Channels (Nav1.x) .[1]
-
Rationale: The hydrophobic fluorinated ring stabilizes the inactivated state of the sodium channel, useful for treating Epilepsy and Neuropathic Pain .
-
Validation: Patch-clamp electrophysiology assays are required to confirm this activity.[1]
References
-
Chem-Impex. 3,4-Difluorobenzylamine: Pharmaceutical Development and Organic Synthesis.
-
PubChem. 3,4-Difluorobenzylamine Compound Summary (CID 123572).[1] National Library of Medicine.
-
BenchChem. 3,4-Difluorobenzylamine hydrochloride: Intermediate in the Synthesis of Advanced Organic Molecules.[1][1]
-
Mathew, B. et al. (2023).[1] Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.[3] Royal Society of Chemistry / Scientific Reports.
-
Kumar, S. et al. (2024).[1] Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.[3] PubMed Central.[1]
-
Santa Cruz Biotechnology. N-(3,4-difluorobenzyl)-N-methylamine Product Data.[1]
-
Darvesh, S. et al. (2019).[1] Discovery of potent and selective butyrylcholinesterase inhibitors.[2] PubMed Central.[1]
-
Bajda, M. et al. (2013).[1] Structure-Based Search for New Inhibitors of Cholinesterases. MDPI Molecules.[1]
Sources
- 1. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Direct Reductive Amination of 3,4-Difluorobenzaldehyde with 2-Methylbutylamine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of N-(3,4-difluorobenzyl)-2-methylbutan-1-amine via direct reductive amination.
Mechanistic Rationale & Causality
The synthesis of fluorinated benzylamines is a cornerstone of modern medicinal chemistry. Fluorine substitution on aromatic rings is a privileged bioisosteric strategy used to modulate pKa, enhance lipophilicity, and block cytochrome P450-mediated metabolic oxidation.
For the coupling of 3,4-difluorobenzaldehyde with 2-methylbutylamine , direct reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the most efficient and scalable approach[1].
Why STAB over NaBH3CN or NaBH4? As a Senior Application Scientist, I strongly recommend STAB over Sodium Cyanoborohydride (NaBH3CN). While both are effective, STAB eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup[2]. Furthermore, the electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a remarkably mild reducing agent. This ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into 3,4-difluorobenzyl alcohol[3].
Substrate Dynamics: The electron-withdrawing fluorine atoms on 3,4-difluorobenzaldehyde increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the primary amine[4]. However, these halogens can slightly destabilize the subsequent iminium transition state. 2-Methylbutylamine (frequently utilized as the chiral (S)-enantiomer in pharma[5]) provides slight steric bulk at the alpha-position. This steric hindrance is highly advantageous as it prevents over-alkylation (tertiary amine formation), ensuring high selectivity for the desired secondary amine[3].
Fig 1: Mechanistic pathway of the direct reductive amination.
Materials & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction. A slight excess of the amine (1.05 eq) is used to drive the complete consumption of the more expensive fluorinated aldehyde.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol) | Functional Role |
| 3,4-Difluorobenzaldehyde | 142.10 | 1.00 | 1.42 g | Electrophile |
| 2-Methylbutylamine | 87.16 | 1.05 | 0.91 g | Nucleophile[5] |
| NaBH(OAc)3 (STAB) | 211.94 | 1.50 | 3.18 g | Selective Hydride Donor[1] |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30.0 mL | Optimal Solvent |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g | Catalyst (Optional) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to guarantee yield and purity.
Step 1: System Preparation & Equilibration
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, flush the system with inert nitrogen gas.
-
Add 3,4-difluorobenzaldehyde (1.42 g, 10 mmol) and 1,2-dichloroethane (DCE, 30 mL).
-
Add 2-methylbutylamine (0.91 g, 10.5 mmol) via syringe.
-
(Optional but Recommended): Add glacial acetic acid (0.60 g, 10 mmol).
-
Causality Check: Stir the mixture at room temperature (20–25 °C) for 30 minutes before adding the reducing agent. Pre-mixing allows the hemiaminal/imine equilibrium to establish, minimizing the competitive direct reduction of the aldehyde[3].
Step 2: Hydride Addition
-
Cool the reaction flask slightly using a ambient water bath to absorb any mild exotherm.
-
Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes[1].
-
Causality Check: Portion-wise addition prevents a sudden spike in temperature, which could lead to the thermal degradation of the iminium intermediate or the generation of unwanted side products[2].
Step 3: In-Process Control (IPC) Monitoring
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3, visualized with UV and Ninhydrin stain) or LC-MS.
-
The reaction is typically complete within 2 to 4 hours when the aldehyde peak is entirely consumed.
Step 4: Quenching & Workup
-
Carefully quench the reaction by adding saturated aqueous NaHCO3 (20 mL).
-
Causality Check: The mild basic quench neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing post-extraction side reactions and avoiding the release of toxic gases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Fig 2: Step-by-step experimental workflow for the reductive amination process.
Process Optimization & Troubleshooting
To ensure maximum trustworthiness and reproducibility, the following optimization matrix demonstrates the causality behind our solvent and additive choices.
Table 2: Solvent and Additive Optimization Matrix
| Solvent | Additive | Time to Completion | Expected Yield (%) | Primary Byproduct |
| DCE | AcOH (1 eq) | 1.5 - 2 h | > 94% | Trace |
| DCE | None | 3 - 4 h | 88% | < 5% (Alcohol) |
| THF | AcOH (1 eq) | 6 h | 75% | ~ 10% (Alcohol) |
| MeOH | None | N/A | Reaction Fails | STAB Decomposes |
Scientific Insight: 1,2-Dichloroethane (DCE) is strongly preferred over Tetrahydrofuran (THF) because it provides the optimal dielectric constant to stabilize the iminium transition state while maintaining the solubility of STAB[1]. Methanol must be avoided as it rapidly decomposes STAB. While acetic acid is not strictly mandatory for unhindered aliphatic aldehydes, its inclusion accelerates the formation of the highly electrophilic iminium ion, pushing the reaction to completion faster and suppressing the competitive direct reduction of the aldehyde[2].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
-
Organic Chemistry Portal. "Sodium triacetoxyborohydride - Reagent Properties and Reductive Amination." URL: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971-1031. URL: [Link]
-
LookChem. "(S)-(-)-2-METHYLBUTYLAMINE - Properties, Synthesis, and Applications." URL: [Link]
Sources
Chiral HPLC separation of (3,4-Difluorophenyl)methylamine enantiomers
Application Note: AN-2026-CHIRAL-F Topic: High-Resolution Chiral HPLC Separation of (3,4-Difluorophenyl)methylamine Enantiomers
Executive Summary & Scientific Context
Target Analyte: (3,4-Difluorophenyl)methylamine (specifically the chiral homologue, 1-(3,4-difluorophenyl)ethylamine ).
Note on Nomenclature: The term "(3,4-Difluorophenyl)methylamine" strictly refers to an achiral benzylamine. This protocol addresses the chiral
The Challenge:
Primary amines are notoriously difficult to separate on silica-based Chiral Stationary Phases (CSPs). The free amino group (
-
Severe peak tailing.
-
Broadening that obscures enantiomeric resolution (
). -
Irreversible adsorption in the absence of basic modifiers.
The Solution Strategy: This guide presents two orthogonal methodologies:
-
Method A (Immobilized Polysaccharide): Uses the CHIRALPAK® IG column.[1][2] The chloro-substituted amylose selector offers unique "halogen-halogen" electronic compatibility with the difluorophenyl ring, while the immobilized nature allows for strong solvent washing.
-
Method B (Crown Ether): Uses the CROWNPAK® CR-I(+) column. This phase operates via a host-guest mechanism specific to primary ammonium ions (
), often providing baseline resolution when polysaccharide phases fail.
Method Development Workflow
The following decision tree outlines the logical progression for separating fluorinated primary amines.
Figure 1: Strategic workflow for primary amine chiral method development. Method A is the industrial standard for throughput; Method B is the "silver bullet" for difficult primary amines.
Protocol A: Immobilized Polysaccharide (Normal Phase)
Rationale: The CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is selected over the traditional OD/AD columns. The electron-withdrawing chlorine on the CSP interacts favorably with the electron-deficient difluorophenyl ring of the analyte via dipole-dipole interactions, often enhancing selectivity (
Materials:
-
Column: CHIRALPAK® IG (Daicel), 5 µm, 250 × 4.6 mm.
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Ethanol (Absolute).
-
Additive: Diethylamine (DEA) or Ethylenediamine (EDA). DEA is mandatory to mask silanols.
Step-by-Step Procedure:
-
Preparation of Mobile Phase:
-
Mix n-Hexane / Ethanol in a 90:10 (v/v) ratio.
-
Add 0.1% (v/v) DEA to the mixture.
-
Note: Do not add base only to the alcohol bottle; premix to ensure constant concentration.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of racemate in 1 mL of Ethanol .
-
Crucial: If the sample is a salt (e.g., HCl salt), add 1 drop of DEA to the sample vial to neutralize it to the free base form. Polysaccharide columns separate the neutral amine.
-
-
Equilibration:
-
Flow rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Flush for 20 column volumes (approx. 30-40 mins) until baseline stabilizes.
-
-
Screening Run:
-
Inject 5 µL.
-
Monitor at 254 nm (aromatic ring) and 210 nm (amine backbone).
-
Optimization Table (Method A):
| Parameter | Adjustment | Effect on Separation |
| Resolution ( | Decrease EtOH to 5% or 2% | Increases retention ( |
| Peak Tailing | Switch DEA to Ethylenediamine (EDA) | EDA is a stronger bidentate base; more effective at blocking silanols. |
| Elution Order | Switch to CHIRALPAK IA | Often reverses elution order compared to IG/AD. |
Protocol B: Crown Ether (Reversed Phase)
Rationale: If Method A fails, CROWNPAK CR-I(+) is the definitive solution. Unlike polysaccharides, this CSP forms a "host-guest" inclusion complex. The crown ether ring specifically binds the
Materials:
-
Column: CROWNPAK® CR-I(+) (Daicel), 5 µm, 150 × 3.0 mm.
-
Mobile Phase: Perchloric Acid (
) aqueous solution. -
Modifier: Methanol (MeOH).[4]
Step-by-Step Procedure:
-
Safety Warning: Perchloric acid is corrosive. Use proper PPE.
-
Preparation of Mobile Phase:
-
Prepare pH 1.5 Perchloric Acid (approx. 1.63 g of 60%
in 1L water). -
Mix pH 1.5
(aq) / Methanol in a 85:15 (v/v) ratio. -
Note: The amine must be protonated. Do not use basic additives.
-
-
Sample Preparation:
-
Dissolve sample in Mobile Phase.
-
-
Execution:
-
Flow Rate: 0.4 - 0.5 mL/min (Note: Lower flow for 3.0 mm ID column).
-
Temperature: Low temperature (10°C - 25°C) enhances the stability of the inclusion complex. Do not exceed 40°C.
-
Mechanism of Action (Visualized):
Figure 2: Host-Guest interaction mechanism on CROWNPAK phases. The ammonium ion (
Troubleshooting & Critical Factors
Issue: Peak Tailing (Tailing Factor > 1.5)
-
Cause: Residual silanol interactions.
-
Fix (Method A): Increase DEA concentration to 0.2%. If using IA/IG (Immobilized), you can switch to a "Non-Standard" solvent like Dichloromethane (DCM) + 0.1% DEA, which often solvates the amine better.
-
Fix (Method B): Lower the temperature. Crown ether binding is exothermic; lower T tightens the peak and improves separation.
Issue: Lack of Retention ( )
-
Cause: Solvent too strong.
-
Fix:
-
NP: Reduce Ethanol content to 1-2%.
-
RP (Crown): Reduce Methanol. Use 100% aqueous pH 1.5 buffer.
-
Issue: Sample Solubility
-
Fluorinated compounds can be hydrophobic. If the sample crashes out in Hexane (Method A), dissolve the sample in 100% Ethanol first, then inject a small volume (1-2 µL). The immobilized IG column tolerates 100% EtOH injection better than coated columns.
References & Authoritative Sources
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Accessed 2024). Link
-
Core reference for column handling, solvent compatibility, and immobilized phase advantages.
-
-
Machida, Y., et al. "Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases." Journal of Chromatography A, 1998.
-
Foundational text on the mechanism of CROWNPAK separation for benzylamine derivatives.
-
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007.
-
General reference for method development strategies involving basic additives (DEA/EDA).
-
-
Supelco/Sigma-Aldrich. Chiral HPLC Column Selection Guide. Link
-
Source for cross-referencing fluorinated amine separation conditions.
-
Disclaimer: This application note assumes the user is handling standard laboratory chemicals. Always consult the Safety Data Sheet (SDS) for (3,4-Difluorophenyl)methylamine and mobile phase additives before use.
Sources
1H and 19F NMR characterization of N-(3,4-difluorobenzyl) derivatives
Application Note: High-Resolution H and F NMR Characterization of N-(3,4-Difluorobenzyl) Derivatives in Drug Discovery
Introduction & Pharmacological Context
The N-(3,4-difluorobenzyl) moiety is a privileged pharmacophore in modern medicinal chemistry. It is most notably featured in the structures of HIV integrase strand transfer inhibitors (INSTIs) such as Dolutegravir and Cabotegravir 1[1]. The highly electronegative fluorine atoms modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and improve binding affinity via specific protein-ligand interactions.
Rigorous structural validation of these active pharmaceutical ingredients (APIs) and the identification of their synthetic impurities rely heavily on multinuclear NMR spectroscopy 2[2]. This application note details the causality behind the complex spin systems of 3,4-difluorobenzyl derivatives and provides a self-validating protocol for their unambiguous characterization.
Mechanistic Insights: The Causality of the Spin System
The 3,4-difluorobenzyl group presents a uniquely complex NMR signature due to the interplay of homonuclear and heteronuclear scalar couplings.
-
H NMR Causality : The benzylic methylene (CH
) typically resonates between 4.0 and 4.6 ppm. Its multiplicity is dictated by the adjacent nitrogen (e.g., a singlet in tertiary amides, or a doublet if coupled to an exchangeable NH proton). The aromatic region contains three protons (H-2, H-5, H-6) that form an AMX spin system. This system is further complicated by heteronuclear coupling to two F nuclei ( , 100% natural abundance). Because the protons couple to both each other and the fluorines, they appear as complex multiplets (e.g., ddd, dt) rather than simple first-order doublets or triplets 3[3]. -
F NMR Causality : The two non-equivalent fluorine atoms (F-3 and F-4) resonate in the highly sensitive region of -133 to -145 ppm 4[4]. The proximity of these fluorines (ortho to each other) results in a strong homonuclear
F- F coupling ( Hz). The chemical shift of each fluorine is highly sensitive to the electronic effects of the N-substituent transmitted through the benzyl system.
Data Presentation: Chemical Shifts and Coupling Constants
Table 1: Typical
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
|---|
| Benzylic CH
Table 2: Typical
Experimental Protocol: A Self-Validating Workflow
To ensure absolute structural trustworthiness, the NMR characterization must act as a self-validating system. This is achieved by cross-referencing the
Step-by-Step Methodology
-
Sample Preparation : Dissolve 5-10 mg of the highly pure N-(3,4-difluorobenzyl) derivative in 0.6 mL of a deuterated solvent (CDCl
or DMSO- ). Causality note: DMSO- often provides better resolution for exchangeable NH protons, while CDCl minimizes solvent viscosity, yielding sharper aromatic multiplets. -
H NMR Acquisition :
-
Probe : 5 mm broadband or dual-resonance probe.
-
Frequency : 400 MHz minimum (600 MHz recommended to prevent second-order overlap in the AMX system).
-
Parameters : Standard 1D proton pulse sequence (e.g., zg30), 16-32 scans, relaxation delay (D1) of 2 seconds.
-
-
F NMR Acquisition (Proton-Coupled) :
-
Parameters : Standard 1D fluorine sequence (zgf), 16-32 scans. Set the spectral width to cover 0 to -250 ppm to capture the API signals and any potential trifluoroacetic acid (TFA) residual salts (~ -76 ppm).
-
-
F{
H} NMR Acquisition (Proton-Decoupled) :-
Parameters : 1D fluorine with inverse gated proton decoupling (zgig or zgf1h).
-
Causality & Validation : Why run this? The standard
F spectrum is a convoluted multiplet due to and couplings. Proton decoupling collapses these interactions. The resulting spectrum will display two clean doublets coupled only to each other. This allows for the unambiguous measurement of the coupling constant (~21 Hz), which definitively proves the ortho-difluoro substitution pattern and rules out meta/para isomeric impurities.
-
-
Data Processing & Cross-Validation :
-
Apply a mild exponential window function (LB = 0.3 Hz for
H, LB = 1.0 Hz for F). -
The Validation Check : Measure the
couplings in the H aromatic region. These values must perfectly match the values observed in the fully coupled F spectrum. If the network closes mathematically, the structural assignment is absolute.
-
Visualizations
Figure 1: Self-validating multinuclear NMR workflow for fluorinated APIs.
Figure 2: J-coupling network in the 3,4-difluorobenzyl spin system.
References
-
Title: Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium Source: ChemRxiv URL: [Link]
-
Title: Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug Source: ResearchGate URL: [Link]
-
Title: Supporting Information Fluorine Interactions at the Thrombin Active Site Source: Wiley-VCH URL: [Link]
-
Title: In silico Design, Synthesis and Biological Evaluation of Novel Chalcone Derivatives as Potent Tubulin-Targeting Anticancer Agents Source: Asian Journal of Chemistry (Asianpubs) URL: [Link]
Application Note: In Vitro Metabolic Stability Assay of Fluorinated Benzylamines
Introduction and Mechanistic Rationale
In the landscape of modern medicinal chemistry, the benzylamine motif is a ubiquitous pharmacophore. However, it frequently suffers from poor pharmacokinetic (PK) profiles due to rapid Phase I oxidative metabolism, specifically benzylic oxidation and N-dealkylation mediated by Cytochrome P450 (CYP) enzymes[1]. To mitigate these metabolic liabilities, strategic fluorination—such as mono-fluorination, di-fluorination, or trifluoromethylation—is routinely employed[2].
From a physical organic chemistry perspective, the success of fluorination is not merely due to the steric shielding of the metabolic "soft spot." The carbon-fluorine (C-F) bond is exceptionally strong (approx. 105–116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (approx. 98–100 kcal/mol), making it highly resistant to the hydrogen atom transfer (HAT) mechanisms utilized by CYP450 enzymes[3]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the highest occupied molecular orbital (HOMO) energy of the aromatic system, fundamentally reducing the substrate's binding affinity to the electrophilic CYP active site (Compound I)[4].
To accurately quantify these improvements in drug design, an in vitro metabolic stability assay utilizing Human Liver Microsomes (HLM) is the industry gold standard[5]. Microsomes provide a high-throughput, cost-effective subcellular fraction rich in CYP enzymes, allowing researchers to rapidly calculate the half-life (
Experimental Workflow
Fig 1. High-throughput in vitro metabolic stability assay workflow for benzylamines.
Self-Validating Protocol for Liver Microsome Assays
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system to ensure data integrity and rule out false positives in metabolic clearance.
Materials and Reagents
-
Human Liver Microsomes (HLM): Pooled donors (stored at -80°C).
-
Buffer: 100 mM Potassium Phosphate (
), pH 7.4. Causality: This specific buffer and pH mimic physiological conditions and provide the optimal ionic strength required to maintain CYP450 structural integrity and catalytic activity[7]. -
NADPH Regenerating System: NADP+, Glucose-6-phosphate (G6P), Glucose-6-phosphate dehydrogenase (G6PDH), and
. Causality: Direct NADPH degrades rapidly in aqueous solutions at 37°C. A regenerating system maintains a steady-state concentration of reducing equivalents, ensuring linear enzyme kinetics over the entire 60-minute incubation[8]. -
Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).
The Self-Validating Control Matrix
Before executing the primary assay, the following controls must be run in parallel:
-
Minus-NADPH Control: Incubate the test compound with HLM but replace the NADPH system with buffer. Purpose: Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis.
-
Positive Control (Dextromethorphan or Verapamil): Run a known rapidly metabolized drug. Purpose: Validates the enzymatic viability of the HLM batch and confirms the NADPH regenerating system is active[7].
-
Zero-Time (
) Control: Add the quench solution to the well before adding the HLM and NADPH. Purpose: Establishes the absolute 100% baseline concentration and accounts for any non-specific binding to the plasticware.
Step-by-Step Methodology
-
Preparation: Thaw HLM rapidly in a 37°C water bath, then immediately place on ice. Dilute HLM to a working concentration of 0.5 mg/mL in 100 mM
buffer. Prepare the fluorinated benzylamine test compound to a final concentration of 1 µM[7]. -
Pre-incubation: Aliquot the HLM/compound mixture into a 96-well plate and incubate at 37°C for 5 minutes with gentle orbital shaking[8]. Causality: Pre-incubation ensures the system reaches thermal equilibrium before the reaction initiates, preventing kinetic lag phases that skew early time-point data.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Ensure the final volume is uniform across all wells.
-
Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately mix it into 150 µL of ice-cold ACN containing the IS[8]. Causality: The high organic content and cold temperature instantaneously denature the CYP enzymes, halting the reaction. The IS corrects for matrix effects during ionization and volumetric inconsistencies during LC-MS/MS injection.
-
Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins[8].
-
Analysis: Transfer the clear supernatant to a new 96-well plate and analyze via a validated LC-MS/MS method to quantify the remaining parent compound[7].
Data Analysis and Pharmacokinetic Profiling
To translate raw LC-MS/MS peak area ratios into actionable PK metrics, we assume first-order elimination kinetics.
-
Plot the natural logarithm (
) of the percentage of parent compound remaining versus time[2]. -
Determine the slope of the linear regression, which represents the elimination rate constant (
). -
Calculate the Half-life (
) : -
Calculate the Intrinsic Clearance (
) (expressed in protein): [8]
Quantitative Data: Impact of Fluorination
The table below summarizes representative quantitative data demonstrating the "metabolic blocking" effect of fluorine substitution on the benzylamine scaffold[2],[1].
| Compound | Structural Modification | Half-life ( | Intrinsic Clearance ( |
| Benzylamine | Parent Scaffold (Unfluorinated) | 12.5 | 110.8 |
| 4-Fluorobenzylamine | Para-monofluorination | 34.2 | 40.5 |
| 4-(Trifluoromethyl)benzylamine | Para-trifluoromethylation | >120.0 | <5.0 |
Interpretation: The introduction of a trifluoromethyl group effectively abolishes CYP-mediated clearance, shifting the compound from a high-clearance liability to a metabolically stable drug candidate[1].
Metabolic Pathway Modulation
Fig 2. Divergent CYP450-mediated phase I metabolic pathways based on fluorination status.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mercell.com [mercell.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for measuring lipophilicity of difluorinated amine compounds
Application Note: Determination of Lipophilicity (LogD ) for Difluorinated Amine Scaffolds
Executive Summary
The introduction of a gem-difluoromethylene (
Standard lipophilicity protocols often fail for these compounds because they assume a standard amine pKa (~9–10), leading to incorrect buffer selection and erratic LogD measurements. This Application Note defines a robust, validated protocol specifically designed for difluorinated amines , prioritizing the Chromatographic Hydrophobicity Index (CHI) for screening and a Miniaturized Shake-Flask method for validation.
Scientific Context: The Fluorine Effect[1][2][3]
The pKa Shift and LogD Sensitivity
Lipophilicity is pH-dependent for ionizable compounds. While LogP describes the partition of the neutral species, LogD (Distribution Coefficient) describes the partition of all species (neutral + ionized) at a specific pH.
For a standard alkyl amine (pKa ~10), the molecule is >99% ionized at pH 7.4. However, the electron-withdrawing nature of the
-
Consequence: At pH 7.4, a difluorinated amine exists as a mixture of neutral and ionized forms. Small deviations in buffer pH can cause massive shifts in measured lipophilicity.
Method Selection Strategy
To ensure data integrity, we employ a tiered approach.
Figure 1: Decision tree for selecting the appropriate lipophilicity protocol based on development stage.
Protocol A: Chromatographic Hydrophobicity Index (CHI)
Purpose: High-throughput screening.[1] Principle: Retention time on a C18 column using a fast acetonitrile gradient is linearly correlated to lipophilicity. This method avoids the emulsion issues common in shake-flask methods for amines.
Materials
-
Column: High-purity C18 with base deactivation (e.g., Waters XBridge or Phenomenex Kinetex EVO), 50 x 2.1 mm, 2.5 µm. Standard silica columns will cause peak tailing due to interaction with the amine.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 7.4 ± 0.05 with Ammonia/Acetic Acid.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Standards: Theophylline, Phenylbutazone, Toluene, Triphenylene (covering CHI range 0–100).
Experimental Workflow
-
Preparation: Dissolve test compounds to 10 mM in DMSO. Dilute to 100 µM in 50:50 Water:ACN.
-
Gradient: Run a linear gradient from 0% to 100% B over 5 minutes at 0.5 mL/min.
-
Calibration: Inject the standard mixture to establish the relationship between Retention Time (
) and CHI values. -
Measurement: Inject test samples. Ensure peak symmetry factor is between 0.8 and 1.2.
Calculation
The CHI value is calculated using the calibration line:
To convert CHI to LogD
Protocol B: Miniaturized Shake-Flask (OECD 107 Modified)
Purpose: Validation of lead compounds. Principle: Direct measurement of concentration distribution between n-octanol and buffer.
Critical Modification for Difluorinated Amines
Because the pKa is likely near 7.4, the buffer capacity must be high enough to prevent the amine itself from shifting the pH of the aqueous phase. Use 50 mM Phosphate Buffer instead of the standard 10 mM.
Workflow
Figure 2: Workflow for the miniaturized shake-flask method.
Step-by-Step Procedure
-
Phase Saturation: Stir n-octanol and 50 mM Phosphate Buffer (pH 7.4) together for 24 hours. Separate phases.
-
Stock Preparation: Dissolve compound in the pre-saturated n-octanol phase (not DMSO, to avoid cosolvent effects). Target conc: 100 µM.
-
Equilibration:
-
In a 2 mL chemically resistant vial, add 500 µL of compound-spiked octanol.
-
Add 500 µL of pre-saturated buffer.
-
Cap and rotate (do not vortex vigorously to avoid emulsions) for 1 hour.
-
-
Separation: Centrifuge at 2000g for 10 minutes to break any emulsion.
-
Quantification:
-
Carefully sample the top (octanol) and bottom (buffer) layers.
-
Crucial: Dilute the octanol sample 10-fold with methanol/buffer to match the matrix of the aqueous sample before LC-MS injection.
-
-
Calculation:
Data Interpretation & Troubleshooting
Comparative Data Table
| Feature | Protocol A (CHI HPLC) | Protocol B (Shake Flask) |
| Throughput | High (50+ / day) | Low (5-10 / day) |
| Sample Req | < 0.1 mg | ~1 mg |
| Precision | ± 0.3 Log units | ± 0.1 Log units |
| Interferences | Impurities can co-elute | Emulsions; low solubility |
| Difluoro-Specific Risk | Silanol Tailing: Results in artificially high retention (High LogD). | pH Drift: If buffer is weak, amine alters pH, shifting LogD. |
Troubleshooting Guide
-
Problem: Poor mass balance in Shake Flask (sum of phases < 90% of start).
-
Cause: Compound precipitation at the interface or adsorption to plastic.
-
Solution: Use glass vials; check solubility limit; use "Slow Stirring" method (OECD 123) if LogD > 4.
-
-
Problem: Asymmetric peaks in HPLC (Tailing > 1.5).
-
Cause: Interaction between the amine and residual silanols.
-
Solution: Increase buffer concentration to 20 mM; add 0.1% Triethylamine (TEA) as a silanol blocker.
-
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[2][3] Organization for Economic Cooperation and Development. Link
-
OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method. Organization for Economic Cooperation and Development. Link
-
Purser, S., et al. (2008) . Fluorine in medicinal chemistry. Chemical Society Reviews. (Discusses pKa modulation by fluorine). Link
-
Valko, K., et al. (1997) . Chromatographic Hydrophobicity Index (CHI).[1][4] Journal of Chromatography A. (Establishes the CHI protocol). Link
-
Müller, K., et al. (2007) . Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Foundational text on difluorine lipophilicity effects). Link
Sources
- 1. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 3. agroscope.admin.ch [agroscope.admin.ch]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in N-(3,4-difluorobenzyl)amine Synthesis
Introduction
N-(3,4-difluorobenzyl)amine is a crucial building block in medicinal chemistry and materials science, valued for the unique properties conferred by its difluorinated phenyl ring.[1] The synthesis of this primary amine, most commonly achieved via the reductive amination of 3,4-difluorobenzaldehyde, can present significant challenges, often resulting in low yields that hinder research and development timelines.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing the synthesis of N-(3,4-difluorobenzyl)amine. By understanding the causality behind common experimental pitfalls and implementing field-proven solutions, you can significantly improve reaction efficiency and product purity.
Troubleshooting Guide: Diagnosis and Solutions
This section is designed to address specific, common issues encountered during the synthesis.
Question 1: My reaction shows low conversion of the starting 3,4-difluorobenzaldehyde. What are the likely causes and how can I fix it?
Low conversion of the starting aldehyde is typically rooted in two critical stages of the reductive amination process: inefficient imine formation or a compromised reducing agent.
Primary Cause A: Inefficient Imine Formation
The first step of the reaction is the condensation of 3,4-difluorobenzaldehyde with an ammonia source to form an intermediate imine/iminium ion.[2] This equilibrium-driven reaction can be sluggish or incomplete.
Solutions:
-
Ammonia Source Selection: Using a high concentration of ammonia is critical. An ethanolic or methanolic solution of ammonia (typically 7N) is often more effective than aqueous ammonia, as it minimizes competing water molecules that can hydrolyze the imine back to the aldehyde.
-
pH Control: Imine formation is often catalyzed by mild acid.[3] If the reaction medium is too basic or strongly acidic, the reaction rate will suffer. While the amine source itself is basic, the reaction can sometimes benefit from the addition of a catalytic amount of a weak acid like acetic acid, particularly when using an ammonium salt (e.g., ammonium acetate) as the ammonia source.
-
Use of Dehydrating Agents: To drive the imine formation equilibrium forward, a dehydrating agent can be employed. Adding anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester the water byproduct, increasing the concentration of the imine intermediate available for reduction.
Primary Cause B: Inactive or Inappropriate Reducing Agent
The choice and handling of the hydride reducing agent are paramount for success.
Solutions:
-
Reagent Quality: Hydride reagents, especially sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB), can degrade upon exposure to moisture. Ensure your reagent is fresh and has been stored in a desiccator.
-
Choosing the Right Hydride:
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the desired imine and the starting aldehyde.[4] To prevent the formation of 3,4-difluorobenzyl alcohol, a two-step procedure is often best: first, allow the imine to form completely (monitor by TLC or GC-MS, typically 1-2 hours) before adding the NaBH₄.[5][6]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a milder and more selective reducing agent.[4] Its bulk and attenuated reactivity make it highly selective for reducing the protonated iminium ion over the neutral aldehyde.[7] This allows for a convenient one-pot procedure where all reagents are mixed at the start.[4] For challenging reductive aminations, STAB is often the superior choice, leading to cleaner reactions and higher yields.[8][9]
-
Question 2: My reaction is messy, with significant formation of side products. How do I identify and prevent them?
The most common side products in this synthesis are the secondary amine (bis(3,4-difluorobenzyl)amine) and the corresponding alcohol (3,4-difluorobenzyl alcohol).
Side Product A: Over-alkylation to the Secondary Amine
The desired primary amine product is nucleophilic and can react with another molecule of the imine intermediate, leading to the formation of the secondary amine. This is a prevalent issue in reductive aminations aiming for primary amines.[10][11]
Solutions:
-
Maximize Ammonia Concentration: Use a significant excess of the ammonia source. This increases the probability of the aldehyde reacting with ammonia rather than the primary amine product.
-
Slow Addition of Aldehyde: If feasible, a slow, controlled addition of the 3,4-difluorobenzaldehyde to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the imine intermediate, disfavoring the side reaction with the product.
-
Catalyst Systems: Certain catalyst systems, such as those employing titanium(IV) isopropoxide or specific cobalt or iridium complexes, have been shown to improve selectivity for primary amines by coordinating the ammonia and promoting the desired reaction pathway.[12]
Side Product B: Reduction of Aldehyde to 3,4-Difluorobenzyl Alcohol
This occurs when the reducing agent reacts with the starting aldehyde before it can form the imine.
Solutions:
-
Prioritize STAB: As mentioned, Sodium Triacetoxyborohydride (STAB) is significantly less reactive towards aldehydes and ketones compared to imines, making it the preferred reagent for a one-pot synthesis to minimize alcohol formation.[4][13]
-
Two-Step Procedure with NaBH₄: If using sodium borohydride, ensure imine formation is complete before adding the hydride. This temporal separation of the reaction steps is crucial.[6]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired aldehyde reduction.
Question 3: I have a moderate yield, but I'm struggling with product isolation and purification. What are the best practices?
The basic nature of the amine product requires a specific workup and purification strategy.
Solutions:
-
Aqueous Workup: After the reaction is complete, it is typically quenched carefully with water or a weak acid. To isolate the amine, the reaction mixture must be made basic (pH > 10) with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the ammonium salt and allows the free amine to be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Breaking Emulsions: Emulsions can form during the extraction process. Adding a saturated brine solution can help break up emulsions and improve phase separation.
-
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is common. To prevent the amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.
-
Acid-Base Extraction: For a non-chromatographic approach, the crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, basified with NaOH, and the pure amine re-extracted into an organic solvent.
-
Process Optimization & Data Summary
The choice of reducing agent and solvent system is a critical parameter. The following table summarizes key considerations for the most common reagents.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages | Recommended Procedure |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][7] | High selectivity for imines, allows for one-pot reactions, generally higher yields.[4][9] | Moisture sensitive, higher cost. | One-Pot: Combine aldehyde, ammonia source, and STAB in the chosen solvent and stir at room temperature. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH)[6] | Lower cost, readily available. | Reduces aldehydes and ketones, often requires a two-step process to avoid side products.[3][4] | Two-Step: Dissolve aldehyde and ammonia source in solvent. Stir for 1-2h to form the imine, then add NaBH₄ portion-wise at 0 °C. |
Recommended Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride for its reliability and high yield in a one-pot system.
Materials:
-
3,4-Difluorobenzaldehyde
-
Ammonia in Methanol (7N solution)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-difluorobenzaldehyde (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde (approx. 0.2 M concentration).
-
Add the 7N solution of ammonia in methanol (5.0 eq) to the flask. Stir the mixture at room temperature for 30 minutes.
-
Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient containing 1% triethylamine.
Visualizing the Process
Synthetic Pathway
Caption: General workflow for reductive amination.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for N-(3,4-difluorobenzyl)amine? A: The most widely employed and generally reliable method is the direct reductive amination of 3,4-difluorobenzaldehyde with an ammonia source.[5] For optimal results and ease of procedure, using sodium triacetoxyborohydride (STAB) as the reducing agent in a one-pot reaction is highly recommended.[8]
Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aldehyde is UV active and will have a higher Rf value than the more polar amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine spot. For more quantitative analysis, GC-MS or LC-MS are excellent for tracking the disappearance of starting material and the appearance of the product and any side products.
Q3: What are the key safety precautions for this synthesis? A: 3,4-difluorobenzaldehyde is an irritant. The final product, 3,4-difluorobenzylamine, is corrosive and can cause severe skin burns and eye damage. Hydride reducing agents react violently with water and should be handled with care in an anhydrous environment. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.
Q4: Can this synthesis be scaled up? What are the primary considerations? A: Yes, this reaction is scalable. The primary consideration for scale-up is heat management. The quenching of excess hydride reagent is exothermic and must be done slowly and with adequate cooling to maintain control. On a larger scale, ensuring efficient stirring to keep the reagents well-mixed is also critical. A two-step procedure with NaBH₄ might offer better temperature control during the reduction step compared to a one-pot STAB reaction where all exotherms are combined.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Available at: [Link]
-
Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(1), 2-11. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]
-
Shcherbakov, I. N., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Ramachandran, P. V., & Biswas, D. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 13(28), 7731-7734. Available at: [Link]
-
Bravo, P., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. Available at: [Link]
-
ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... Available at: [Link]
- Google Patents. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
Havranek, E., et al. (2022). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Journal of Pharmaceutical and Biomedical Analysis Letters, 1(1), 1-10. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Preventing di-alkylation in the synthesis of secondary amines
Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals troubleshooting one of the most notorious challenges in amine chemistry: the overalkylation (di-alkylation) of primary amines .
Below, you will find a causality-driven FAQ, validated step-by-step protocols, and mechanistic workflows to help you achieve high-yielding, chemoselective synthesis of secondary amines.
The Core Problem: The Overalkylation Dilemma
Q: Why do I consistently get a mixture of secondary and tertiary amines when reacting a primary amine with an alkyl halide?
A: The issue is rooted in the fundamental electronic properties of amines. When a primary amine reacts with an alkyl halide via an SN2 mechanism, it forms a secondary amine. However, alkyl groups are electron-donating via the inductive effect. This makes the newly formed secondary amine more nucleophilic than the starting primary amine[1].
Because the product is more reactive than the starting material, it rapidly competes for the remaining alkyl halide electrophile. This cascade inevitably leads to di-alkylation (tertiary amines) and even quaternary ammonium salts, resulting in complex mixtures and poor yields (often 10–30%) that are notoriously difficult to purify[1]. To prevent this, you must abandon direct alkylation and utilize strategies that temporarily deactivate the nitrogen's nucleophilicity or lock the reaction stoichiometry.
Strategy 1: Reductive Amination (The Gold Standard)
Q: How can I synthesize a secondary amine in one pot without risking overalkylation?
A: Reductive amination is the most robust and widely used solution. Instead of an alkyl halide, you use an aldehyde or ketone. The primary amine condenses with the carbonyl to form an imine (or iminium ion). Because a primary amine can only form one double bond with a single carbonyl carbon, the stoichiometry is strictly locked at a 1:1 addition[1].
Once the imine is formed, a mild reducing agent—most commonly Sodium Triacetoxyborohydride,
Mechanism of reductive amination preventing overalkylation via an imine intermediate.
Standard Protocol: Reductive Amination using
Self-validating note: This protocol uses 1,2-Dichloroethane (DCE), which accelerates imine formation compared to THF, and uses acetic acid to catalyze the condensation without destroying the reducing agent[2].
-
Preparation: In a flame-dried flask under nitrogen, dissolve the primary amine (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.
-
Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.0–2.0 equiv). This is particularly crucial for unreactive ketones or weakly nucleophilic anilines to drive iminium formation[2].
-
Reduction: Add
(1.4 to 1.5 equiv) portion-wise at room temperature. The reagent is moisture-sensitive but tolerates the water generated during imine formation. -
Monitoring: Stir at room temperature. The reaction typically reaches completion in 2–4 hours (monitor via TLC or LC-MS).
-
Workup: Quench the reaction by carefully adding saturated aqueous
. Extract with Dichloromethane (DCM), wash the organic layer with brine, dry over , and concentrate under reduced pressure.
Strategy 2: The Fukuyama Amine Synthesis
Q: My target requires an alkyl halide or an alcohol as the alkylating agent because the corresponding aldehyde is unstable or unavailable. How do I proceed?
A: Employ the Fukuyama Amine Synthesis . This is a highly reliable protecting-group strategy that temporarily masks the amine's nucleophilicity.
The primary amine is first reacted with 2-nitrobenzenesulfonyl chloride (NsCl) to form a nosylamide. The strong electron-withdrawing nature of the nosyl group drops the pKa of the N-H bond to ~4, making it highly acidic but virtually non-nucleophilic[3]. You can then easily deprotonate it with a weak base (like
Crucially, unlike a tosyl group which requires harsh acidic or reductive conditions to remove, the nosyl group is cleaved under extremely mild conditions using a soft nucleophile (thiophenol) via a Meisenheimer complex, releasing the secondary amine and sulfur dioxide[3].
Fukuyama synthesis workflow utilizing a nosyl protecting group to ensure mono-alkylation.
Standard Protocol: Fukuyama Alkylation and Deprotection
-
Nosylation: Dissolve the primary amine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (1.05 equiv). Stir for 2 hours, then wash with water and concentrate.
-
Alkylation: Dissolve the crude nosylamide in anhydrous DMF. Add
(2.0 equiv) and the alkyl halide (1.1 equiv). Heat to 50 °C for 2–4 hours until complete by TLC. -
Deprotection: To the same flask (or after isolation of the intermediate), add thiophenol (1.2 equiv) and additional
(2.0 equiv). Stir at room temperature or 50 °C for 1 hour.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Workup: Dilute with water, extract with ethyl acetate, and wash extensively with 1M
to remove the thiophenol byproducts before chromatography.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Strategy 3: Amide Reduction
Q: Both reductive amination and Fukuyama synthesis are failing due to extreme steric hindrance. Is there a brute-force alternative?
A: Yes. Acylation followed by reduction . React your primary amine with an acyl chloride to form an amide. Because the nitrogen lone pair in an amide is delocalized into the carbonyl oxygen via resonance, amides are completely non-nucleophilic, meaning over-acylation is impossible. Once the secondary amide is isolated, it can be reduced to a secondary amine using strong hydride donors like Lithium Aluminum Hydride (
Quantitative Data: Method Comparison
To help you select the optimal route for your specific drug development or synthesis workflow, consult the comparison matrix below:
| Synthesis Strategy | Typical Yields | Chemoselectivity | Scalability / Process Fit | Primary Reagent Toxicity |
| Direct Alkylation | 10% – 30% | Very Poor (Di-alkylation common) | Poor (Requires complex purification) | Low (Alkyl halides vary) |
| Reductive Amination | 80% – 98% | Excellent (Tolerates esters, nitriles, alkenes) | Excellent (One-pot, atom economical) | Low ( |
| Fukuyama Synthesis | 75% – 95% | High (Mild deprotection conditions) | Moderate (Multi-step, thiophenol odor) | High (Thiophenol is toxic and malodorous) |
| Amide Reduction | 70% – 90% | Poor ( | Moderate (Requires rigorous anhydrous conditions) | High ( |
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at:[Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at:[Link]
-
Chem-Station Int. Ed. Fukuyama Amine Synthesis. Available at: [Link]
-
ResearchGate. Fukuyama amine synthesis. Available at:[Link]
Sources
Advanced Technical Support Center: Reductive Amination of Sterically Hindered Amines
Welcome to the Process Chemistry Support Hub. Synthesizing sterically hindered amines via reductive amination presents unique kinetic and thermodynamic challenges that often lead to poor yields or reaction failure. This guide provides mechanistic troubleshooting, quantitative reagent selection, and self-validating protocols to optimize your synthetic workflows.
Section 1: Mechanistic Troubleshooting & Causality (FAQ)
Q: Why do standard direct reductive amination (DRA) conditions fail for my sterically hindered secondary amine? A: The failure is rooted in reaction kinetics and steric clashing. Reductive amination requires the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion. Steric bulk creates a severe thermodynamic penalty for hemiaminal dehydration. Consequently, the rate of imine formation becomes drastically slower than the rate of direct carbonyl reduction. If a reducing agent is present from the start, it will prematurely reduce your unreacted ketone to an alcohol, permanently stalling the amination process[1].
Q: When should I use NaBH(OAc)₃ versus NaBH₃CN? A: 1 for mild-to-moderate steric hindrance[1]. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it a mild reducing agent that selectively reduces imines over aldehydes and ketones. It operates best in 1,2-dichloroethane (DCE) because DCE's higher dielectric constant stabilizes the polar transition states during iminium formation. NaBH₃CN is reserved for highly acidic conditions (pH 3-4) where NaBH(OAc)₃ would degrade, but it generates toxic cyanide byproducts and is less chemoselective[1].
Q: How does Titanium Isopropoxide (Ti(OiPr)₄) solve the steric bottleneck? A: For severe steric hindrance, you must decouple imine formation from reduction.2: it is a strong Lewis acid that coordinates to the carbonyl oxygen to vastly increase its electrophilicity, and it acts as an irreversible water scavenger[2]. By forming strong Ti-O bonds, it drives the unfavorable equilibrium of hindered imine formation forward before any reducing agent is introduced.
Q: What are the best catalytic options for extreme steric hindrance or chiral targets? A: Transition-metal catalysis is highly effective for extreme hindrance. 3 utilizing bulky phosphoramidite ligands allows for the direct coupling of prochiral ketones with alkylamines without additives[3]. Additionally, specialized 4 to shuttle protons, facilitating imine generation and reduction for highly hindered tertiary amines[4].
Section 2: Quantitative Reagent Selection Matrix
| Reducing Agent | Hydride Donor Strength | Optimal pH | Chemoselectivity (Imine vs Ketone) | Steric Tolerance | Primary Byproduct |
| NaBH(OAc)₃ | Mild | 5–7 | Excellent | Moderate | Acetate salts |
| NaBH₃CN | Moderate | 3–4 | Good | Moderate | Toxic Cyanide |
| Ti(OiPr)₄ / NaBH₄ | Strong (in Step 2) | Neutral | N/A (Two-step) | High | Titanium salts |
| Ir-Catalyst / H₂ | Catalytic | Neutral | Excellent | Very High | None (Atom economical) |
Section 3: Workflows & Mechanistic Pathways
Mechanistic pathway of reductive amination highlighting the steric bottleneck and side reactions.
Troubleshooting decision tree for selecting the optimal reductive amination protocol.
Section 4: Self-Validating Experimental Protocols
Protocol A: Indirect (Two-Step) Reductive Amination using Ti(OiPr)₄
Causality Focus: This protocol forces imine formation to completion before introducing a strong hydride source, preventing premature ketone reduction[2].
-
Imine Formation: In an oven-dried Schlenk flask under argon, dissolve the ketone (1.0 equiv) and the hindered amine (1.2 equiv) in anhydrous THF (0.5 M).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 12-24 hours. Causality: The excess Ti(OiPr)₄ ensures complete scavenging of the generated water, driving the equilibrium forward.
-
Validation Checkpoint (Critical): Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS or ¹H-NMR. Self-Validation: Do not proceed to Step 4 until the ketone peak is <5% and the imine intermediate is the dominant species.
-
Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 equiv) in portions. Causality: Since the ketone is already consumed, the stronger, less selective NaBH₄ can be safely used to rapidly reduce the sterically hindered imine.
-
Quench & Workup: Stir for 2 hours, then quench carefully with 1M NaOH to precipitate titanium salts as a white solid. Filter through Celite, extract the filtrate with EtOAc, dry over MgSO₄, and concentrate.
Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination
Causality Focus: Utilizes an Ir-catalyst to achieve high enantioselectivity in sterically demanding environments without the need for stoichiometric dehydrating additives[3].
-
Catalyst Preparation: In a glovebox, mix [Ir(cod)Cl]₂ (0.015 mol%) and a bulky chiral phosphoramidite ligand (0.03 mol%) in anhydrous solvent. Stir for 30 minutes to pre-form the active catalyst complex.
-
Substrate Addition: Add the prochiral sterically hindered ketone (1.0 equiv) and the amine (1.2 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H₂ gas, and pressurize to 30 atm. Stir at 50 °C for 24 hours. Causality: The high pressure drives the insertion of hydrogen across the transiently formed, sterically hindered enamine/imine intermediate.
-
Validation Checkpoint: Vent the reactor safely. Analyze a crude aliquot via Chiral HPLC. Self-Validation: Confirm >95% conversion and assess the enantiomeric excess (ee). If conversion is low, verify the anhydrous nature of the amine starting material, as trace water poisons the Ir-catalyst.
-
Purification: Concentrate the mixture and purify via silica gel chromatography.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications. 1
-
"Recent developments in the synthesis and synthetic applications of borane–amines." RSC Publishing. 2
-
"Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands." RSC Publishing. 3
-
"Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." MDPI. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 3. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04416A [pubs.rsc.org]
- 4. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine | MDPI [mdpi.com]
Technical Support Center: Addressing Poor Metabolic Stability of Fluorinated Drug Candidates
Welcome to the technical support center dedicated to navigating the complexities of fluorinated drug candidate metabolism. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacokinetic (PK) profiles.[1][2][3][4][5] However, the unique properties of the carbon-fluorine (C-F) bond can also lead to unexpected metabolic pathways and analytical challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to support your experimental work and decision-making processes.
I. Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your in vitro and in vivo experiments in a practical question-and-answer format.
Issue 1: Unexpectedly High Clearance in Human Liver Microsomes (HLM)
Question: I introduced fluorine to block a known metabolic "soft spot," but my compound still exhibits high clearance in our HLM assay. What's going on?
Answer: This is a common yet perplexing issue. While the C-F bond is significantly stronger than a C-H bond, several factors can lead to continued high clearance.[5][6]
-
Metabolic Switching: The most frequent cause is "metabolic switching." By blocking the primary site of metabolism, you may have simply redirected the metabolic enzymes, primarily Cytochrome P450s (CYPs), to another susceptible position on the molecule.[7] It is crucial to perform metabolite identification studies to understand these new pathways.
-
Oxidative Defluorination: The C-F bond is not entirely inert.[8] CYP enzymes can catalyze oxidative defluorination, particularly on electron-rich aromatic rings.[7][9] This process can generate phenols and potentially reactive quinone-like metabolites, leading to clearance and potential safety liabilities.[7][10]
-
Altered Enzyme Affinity: Fluorination doesn't just block a site; it alters the electronic and conformational properties of the entire molecule.[6][11][12] These changes can unexpectedly increase the compound's affinity (lower Ka) for the active site of a metabolizing enzyme, which can contribute to a higher-than-expected clearance rate.[6][11][12]
-
CYP Enzyme Induction: The compound itself might be an inducer of the very CYP enzymes responsible for its metabolism. This leads to an accelerated rate of its own clearance over time.
Issue 2: Difficulty in Identifying Metabolites of a Fluorinated Candidate
Question: Our standard LC-MS/MS analysis isn't giving us a clear picture of the metabolites. What other techniques should we consider?
Answer: Metabolite identification for fluorinated compounds often requires a multi-pronged analytical approach due to the unique properties of fluorine.
-
¹⁹F NMR Spectroscopy: This is a powerful and often underutilized technique. ¹⁹F NMR is highly specific for fluorine-containing molecules and can provide a comprehensive profile of all fluorinated metabolites in a biological matrix, often with minimal sample preparation.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the elemental composition of metabolites. This is critical for identifying unexpected metabolic transformations, such as defluorination followed by conjugation.
-
Radiolabeling with ¹⁸F: For a definitive understanding of the fluorine atom's fate, using an ¹⁸F radiolabel is the gold standard.[4] This allows for highly sensitive detection of all metabolites containing the radiolabel via techniques like radio-TLC or PET imaging (in vivo), which is especially useful for confirming defluorination events.[7]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be employed for the elemental detection of fluorine, aiding in mass balance studies to ensure all fluorinated species are accounted for.[7]
Issue 3: Observation of Time-Dependent Inhibition (TDI) of CYP3A4
Question: My fluorinated compound is a potent inhibitor of CYP3A4, and the inhibition increases with pre-incubation time. What is the likely mechanism?
Answer: Time-dependent inhibition is a significant red flag in drug development, and fluorinated compounds can be susceptible. The most probable cause is the formation of a reactive metabolite.[7]
-
Reactive Metabolite Formation: As mentioned, oxidative defluorination can lead to the formation of reactive species like quinone imines.[7][13] These electrophilic intermediates can then covalently bind to the CYP enzyme, causing irreversible or quasi-irreversible inactivation.[7]
-
Mechanism-Based Inactivation: Some fluorinated compounds can act as mechanism-based inactivators. In this scenario, the CYP enzyme metabolizes the parent compound into a reactive species that then inactivates the enzyme that formed it.
To investigate this, conduct covalent binding studies using radiolabeled compounds and HLM to quantify the extent of irreversible binding to microsomal proteins.
II. Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and strategic questions regarding the metabolic stability of fluorinated drug candidates.
Question 1: What are the primary mechanistic reasons why fluorination improves metabolic stability?
Answer: The improvement in metabolic stability is not solely due to the strength of the C-F bond.[11][14][15] The effect is more nuanced:
-
Blocking Metabolic Hotspots: The most direct strategy is replacing a metabolically labile C-H bond with a C-F bond.[5] The high bond dissociation energy of the C-F bond (around 109 kcal/mol) makes it much more resistant to oxidative cleavage by CYP enzymes compared to a C-H bond.[8]
-
Altering Electronic Properties: Fluorine is the most electronegative element.[3] Its strong electron-withdrawing effect can decrease the electron density of an adjacent aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen of the CYP heme center.[11]
-
Modulating Acidity/Basicity (pKa): Introducing fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines.[5][9] This change in ionization state can alter the molecule's interaction with the active site of metabolizing enzymes, potentially reducing its affinity and thus its rate of metabolism.
-
Conformational Constraints: The presence of fluorine can introduce conformational rigidity or bias the molecule into a conformation that is less favorable for binding to the active site of a metabolizing enzyme.[1]
Question 2: When is oxidative defluorination a significant concern?
Answer: While not always a major pathway, oxidative defluorination should be considered, particularly in these scenarios:
-
Fluorinated Aromatic Rings: Aryl fluorides can undergo metabolism by CYP enzymes, leading to the formation of fluoride ions.[9]
-
Formation of Unstable Intermediates: Metabolism at a site adjacent to a fluorine atom can sometimes generate an unstable intermediate that rapidly degrades, a process which may involve the loss of fluoride.[7]
-
Toxicity Concerns: The release of fluoride ions can be toxic at high concentrations.[16] Additionally, some metabolic pathways can lead to the formation of toxic metabolites like fluoroacetic acid.[16]
Question 3: My compound appears very stable in HLM, but has poor in vivo exposure. What should I investigate?
Answer: If a compound is metabolically stable in vitro but shows poor in vivo exposure, consider factors beyond hepatic metabolism:
-
Phase II Metabolism: The compound might be rapidly cleared via conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in a standard HLM assay.[11] Consider running assays with S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes.[17][18]
-
Poor Absorption/Permeability: The physicochemical properties of the fluorinated compound might lead to poor absorption from the gastrointestinal tract or poor permeability across cell membranes.
-
Transporter-Mediated Efflux: The compound could be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall or liver, which actively pump it out of cells and into the intestinal lumen or bile, respectively.
-
Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver, such as the intestine, kidneys, or lungs.
Question 4: What are the best practices for designing metabolically stable fluorinated compounds?
Answer: A proactive and iterative design process is key:
-
Early Metabolite Identification: For any promising lead compound, perform early metabolite identification studies to understand its primary metabolic liabilities.
-
Strategic Fluorination: Use this information to strategically place fluorine atoms to block these "soft spots."
-
Consider "Metabolic Switching": Be mindful that blocking one site may open up another. Re-evaluate the metabolic stability and metabolite profile after fluorination.
-
Balance Physicochemical Properties: Pay close attention to how fluorination affects lipophilicity (logP), solubility, and pKa. While fluorine can improve metabolic stability, it can also increase lipophilicity, which might lead to other issues like non-specific binding or poor solubility.
-
Utilize In Silico Tools: Employ computational models to predict sites of metabolism and potential CYP inhibition liabilities before synthesizing new analogs.
III. Key Experimental Protocols & Workflows
To ensure robust and reproducible data, follow these standardized protocols for key in vitro assays.
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of a fluorinated drug candidate.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the HLM suspension (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.
-
Calculation: Determine the rate of disappearance to calculate the half-life (t½) and intrinsic clearance (CLint).
Data Interpretation for HLM Assay
| Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Classification | Implication for In Vivo Hepatic Clearance |
| < 10 | Low | Likely to have low in vivo clearance |
| 10 - 50 | Moderate | Moderate in vivo clearance |
| > 50 | High | Likely to have high in vivo clearance |
Workflow & Decision-Making Diagrams
The following diagrams illustrate key decision-making workflows in assessing and troubleshooting the metabolic stability of fluorinated drug candidates.
Caption: General workflow for assessing and optimizing metabolic stability.
Caption: Troubleshooting logic for unexpectedly high clearance.
IV. References
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
[No Author Provided]. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
[No Author Provided]. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
[No Author Provided]. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
[No Author Provided]. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Burke, T. R., Jr, Nelson, W. L., & Trager, W. F. (1979). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Drug Metabolism and Disposition, 7(5), 325-335. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Mamat, C., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16188-16224. [Link]
-
de Visser, S. P. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. [Link]
-
[No Author Provided]. (2025). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. ResearchGate. [Link]
-
[No Author Provided]. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
-
Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6). [Link]
-
Mamat, C. (2025). Methods to Increase the Metabolic Stability of F-Radiotracers. ResearchGate. [Link]
-
ATSDR. (2003). Analytical Methods. [Link]
-
[No Author Provided]. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
-
Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
[No Author Provided]. (2025). Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. PubMed. [Link]
-
[No Author Provided]. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]
-
[No Author Provided]. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]
-
[No Author Provided]. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]
-
[No Author Provided]. (2024). Mechanistic Perspective on C–N and C–S Bond Construction Catalyzed by Cytochrome P450 Enzymes. ACS Bio & Med Chem Au. [Link]
-
[No Author Provided]. (2020). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
-
[No Author Provided]. (2001). Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Olsen, L., et al. (2012). The impact of carbon-hydrogen bond dissociation energies on the prediction of the cytochrome P450 mediated major metabolic site of drug-like compounds. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1239-1249. [Link]
-
Gouverneur, V. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
-
[No Author Provided]. (2001). Metabolism of fluorine-containing drugs. Semantic Scholar. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: N-Benzyl Alkylamine Purification
Topic: Strategies for Purifying N-Benzyl Alkylamine Products
Audience: Researchers, Scientists, and Drug Development Professionals Status: Active | Version: 2.4[1]
Introduction: The Purification Paradox
N-benzyl alkylamines are ubiquitous intermediates in medicinal chemistry, serving as protected synthons or pharmacophores.[1] However, their synthesis—typically via reductive amination or direct alkylation—often yields a "crude oil" containing unreacted amine, residual aldehyde/halide, and over-alkylated byproducts.[1]
This guide moves beyond standard textbook workups. It addresses the specific physicochemical behavior of the N-benzyl motif: lipophilicity combined with moderate basicity (pKa ~9.5–9.8) .
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Status: Primary Recommendation Applicability: Removal of neutral impurities (aldehydes, alcohols) and non-basic byproducts.
The Mechanism
Because N-benzyl alkylamines have a pKa near 9.7 [1], they exist almost exclusively as water-soluble ammonium salts below pH 4 and as lipophilic free bases above pH 11.[1] We exploit this "switch" to wash away impurities.[1][2]
Step-by-Step Protocol
-
Dissolution: Dissolve crude reaction mixture in a non-polar solvent (EtOAc or Et₂O). Avoid DCM if possible; it often forms stubborn emulsions with benzylamines.
-
The "Trap" (Acidic Wash):
-
Extract the organic layer with 1M HCl (3x) .
-
Chemistry: The amine becomes protonated (
) and migrates to the aqueous layer. Neutral impurities (unreacted benzaldehyde, benzyl alcohol) remain in the organic layer. -
Checkpoint: Keep the Aqueous layer.[2] Discard the organic layer (after TLC verification).
-
-
The "Release" (Basification):
-
Extraction:
Visual Workflow (Logic Map)
Figure 1: Selective Acid-Base Extraction Logic for N-benzyl alkylamines.
Module 2: Chromatography Troubleshooting
Issue: "Streaking" or "Tailing" on Silica Gel. Cause: N-benzyl amines interact strongly with acidic silanol (Si-OH) groups on standard silica, causing peak broadening and co-elution with impurities [2].[1][2]
The Solution: Amine Deactivation
You must neutralize the silica surface.[3] Do not run a standard Hexane/EtOAc gradient without a modifier.[1][2]
Protocol A: The Triethylamine (TEA) Method
-
Mobile Phase: Add 1% Triethylamine (TEA) to your solvent system (e.g., 99:1 Hexane:EtOAc + 1% TEA).[1][2]
-
Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase before loading the sample. This saturates the silanol sites.[2]
-
Warning: TEA has a high boiling point.[1][2] It may require extended time on the high-vacuum pump to remove from your final product.[2]
Protocol B: The Ammonia (NH₃) Method (Cleaner)
-
Mobile Phase: Use 1% of 7N NH₃ in MeOH as the polar modifier in DCM (e.g., 95:5 DCM:MeOH with NH₃).
-
Advantage: Ammonia is volatile; no residue remains after concentration.[1][2]
Module 3: Salt Formation & Crystallization
Status: High-Purity Requirement (>99%) Applicability: When chromatography fails to separate closely related amines (e.g., separating secondary from tertiary amines).[1][2]
Why it works
N-benzyl alkylamine salts often crystallize readily, whereas their free bases are oils.[1][2] Impurities remain in the mother liquor.
Comparative Salt Data
| Salt Type | Reagent | Solvent System | Pros | Cons |
| Hydrochloride | HCl in Et₂O or Dioxane | EtOH / Et₂O | Standard, high crystallinity.[1][2] | Hygroscopic if excess HCl used.[1][2] |
| Oxalate | Oxalic Acid (anhydrous) | Acetone / EtOH | Excellent for oils; often non-hygroscopic.[1][2] | Removal requires strong base workup.[1][2] |
| Maleate | Maleic Acid | IPA / EtOAc | Good for lipophilic amines.[1][2] | Lower atom economy.[1][2] |
Protocol: HCl Salt Formation
-
Dissolve the amine oil in a minimal amount of dry Ethanol.[2]
-
Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.
-
Dilute with excess Diethyl Ether to drive precipitation.[1][2]
-
Recrystallization: If needed, dissolve in hot Isopropanol and cool slowly [3].
Module 4: Scavenging Specific Impurities
Scenario: You have unreacted aldehyde (benzaldehyde) or primary amine (benzylamine) remaining after reductive amination.[2][4]
Troubleshooting Table
| Impurity | Scavenger Resin / Reagent | Mechanism | Protocol |
| Unreacted Aldehyde | Bisulfite Wash (Liquid) | Forms water-soluble adduct.[1][2] | Shake organic layer with sat.[1][2] NaHSO₃. Filter off solids if they form.[1][2] |
| Unreacted Aldehyde | Polymer-supported Amine (Solid) | Forms imine on bead.[1][2] | Add resin (3 eq), shake 4h, filter. Product is in filtrate. |
| Unreacted 1° Amine | Polymer-supported Isocyanate | Forms urea on bead.[1][2] | Add PS-Isocyanate (2 eq), shake overnight. 1° amine binds to bead; 2°/3° product remains in solution.[1][2] |
Frequently Asked Questions (FAQs)
Q: I formed a massive emulsion during the basic extraction (Module 1). How do I break it? A: N-benzyl amines are surfactants.[1][2]
-
Saturate: Add solid NaCl to the aqueous layer until saturated.
-
Filter: Pass the entire emulsion through a pad of Celite . The physical shearing often breaks the bubbles.
-
Wait: If stable, add a small amount of Methanol to the organic layer to change surface tension.[2]
Q: My product is a tertiary amine, but it's contaminated with the secondary amine. How do I separate them? A:
-
Chemical Scavenging: Add acetic anhydride (1.1 eq relative to the impurity) to the crude mixture. The secondary amine becomes a non-basic amide.
-
Repeat Module 1: Perform the Acid-Base extraction. The tertiary amine (product) will protonate and go to water; the neutral amide (impurity) will stay in the organic layer.
Q: I used Sodium Triacetoxyborohydride (STAB) and my workup is a sticky mess. A: Boron salts form complexes with amines.[2]
-
The Fix: Quench the reaction with saturated aqueous NaHCO₃ and stir vigorously for 1 hour (open flask) to hydrolyze the boron complexes before attempting extraction.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link]
-
University of Mustansiriyah. (2021).[1][2] Recrystallization of Organic Salts: Experimental Protocols. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Guide: Solubility Optimization for Difluorinated Benzylamines
Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with difluorinated benzylamine salts (e.g., 2,4-difluorobenzylamine, 3,4-difluorobenzylamine). These motifs are ubiquitous in medicinal chemistry but present a unique "solubility paradox" due to the physicochemical impact of fluorine substitution.
This document is designed to move you past trial-and-error by explaining the why behind the precipitation and providing a validated how to fix it.
Module 1: The "Fluorine Effect" on Solubility
To solve the solubility issue, we must first quantify how fluorine alters the parent molecule. Fluorine is not just a hydrophobic tag; it fundamentally alters the electronic landscape of the amine.[1]
The pKa Shift (The Invisible Trap)
The most common reason for precipitation in physiological buffers (pH 7.4) is the fluorine-induced pKa depression . Fluorine is highly electronegative.[1] Through the inductive effect (-I), it pulls electron density away from the amine nitrogen, making it less basic (less likely to hold a proton).
-
The Trap: A standard benzylamine (pKa ~9.3) is >99% protonated (charged/soluble) at pH 7.4. A difluorinated analog may have a pKa near 8.5 or lower. At pH 7.4, a significant fraction (up to 10%) may exist as the neutral free base, which has poor aqueous solubility.
Table 1: Comparative Physicochemical Properties
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] pKa (Conjugate Acid) | LogP (Lipophilicity) | Solubility Risk at pH 7.4 |
| Benzylamine | 9.33 [1] | 1.09 | Low (Fully Ionized) |
| 4-Fluorobenzylamine | 9.01 [2] | 1.35 | Low-Medium |
| 2,4-Difluorobenzylamine | 8.58 [3] | 2.12 | High (Partial deprotonation + high lipophilicity) |
Crystal Lattice Energy
Fluorine atoms induce strong intermolecular interactions (C-F···H and F···F stacking). This increases the Crystal Lattice Energy , meaning the solid resists breaking apart to enter the solution. A high melting point (>200°C for some salts) often correlates with poor solubility.
Module 2: Salt Selection & Counterion Engineering
If the Hydrochloride (HCl) salt is failing, it is often due to the Common Ion Effect (in saline buffers) or high lattice energy.
Decision Matrix: Choosing the Right Counterion
-
Hydrochloride (HCl): Standard first choice. Risk:[7] High lattice energy; precipitates in PBS/Saline due to high Cl⁻ concentration.
-
Mesylate (Methanesulfonate): Best for lipophilic amines. The organic tail disrupts lattice packing, lowering the melting point and enhancing solubility.
-
Tartrate/Citrate: Excellent for "salting in." The multiple hydroxyl groups interact with water, creating a hydration shell around the drug.
Figure 1: Salt Selection Workflow
Caption: Logical workflow for troubleshooting solubility. Blue nodes indicate decision points; Green/Red/Yellow indicate corrective actions.
Module 3: Step-by-Step Solubilization Protocol
Scenario: You have 2,4-Difluorobenzylamine HCl and it precipitates in your assay buffer (PBS, pH 7.4).
Protocol A: The "pH Drop" Method (Preferred for Assays)
Rationale: Ensures 99.9% protonation to overcome the fluorine-induced pKa shift.
-
Stock Preparation: Dissolve the compound in DMSO at 100x the final concentration. (Do not try to dissolve directly in water first).
-
Buffer Modification: Prepare your assay buffer but adjust the pH to 6.0 - 6.5 using dilute HCl or Phosphoric acid.
-
Note: At pH 6.0, the amine (pKa ~8.6) is >99.7% protonated.[3] At pH 7.4, it is only ~93% protonated. That 7% neutral species is what crashes out.
-
-
Dilution: Slowly add the DMSO stock to the stirring buffer. Vortex immediately.
Protocol B: The "Salt Switch" (Preferred for Formulation)
Rationale: Replaces the high-lattice-energy Chloride ion with a lattice-disrupting Mesylate ion.
-
Free Basing: Dissolve the HCl salt in water (if possible) or biphasic water/DCM. Add 1M NaOH to pH 12. Extract the free amine into DCM. Dry and evaporate.
-
Salt Formation: Dissolve the free amine oil in a minimal amount of dry Ethanol or THF.
-
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (neat or in EtOH) dropwise at 0°C.
-
Precipitation: Add diethyl ether or hexane to induce crystallization. The resulting Mesylate salt will likely have a lower melting point and higher aqueous solubility than the HCl salt [4].
Troubleshooting FAQs
Q1: My solution turns cloudy immediately upon adding the stock to PBS. Is this precipitation? A: Yes. This is the "Oiling Out" phenomenon common with fluorinated amines. The local concentration of the neutral free base exceeds its solubility limit before it can protonate.
-
Fix: Acidify your PBS to pH 6.0 before adding the compound. Alternatively, pre-dilute the DMSO stock 1:1 with 0.1M HCl before adding to the buffer.
Q2: Why does the 2,4-difluoro analog precipitate while the non-fluorinated benzylamine dissolves perfectly? A: This is the Lipophilicity/pKa double-hit . The 2,4-difluoro analog is significantly more lipophilic (LogP ~2.1 vs 1.1) [3] AND less basic. The non-fluorinated benzylamine is so basic (pKa 9.3) that it remains charged even at pH 7.4. The difluoro analog is dangerously close to its deprotonation point at physiological pH.
Q3: Can I use cyclodextrins? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for fluorinated aromatics. The fluorinated ring fits well into the hydrophobic cavity.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Use this as your vehicle instead of pure water.
Q4: I see a "gel" forming instead of a clear solution or precipitate. A: Fluorinated salts often form liquid crystals or gels due to strong stacking interactions.
-
Fix: Break the gel structure by adding a chaotropic agent (e.g., Ethanol 5-10%) or switching to a Tartrate salt , which is less prone to gelation than halides.
References
-
National Institute of Standards and Technology (NIST) . Benzylamine hydrochloride.[12][13] Available at: [Link]
-
PubChem . 2,4-Difluorobenzylamine (Compound).[3] National Library of Medicine. Available at: [Link]
-
Pharmaceutical Technology . Salt Selection in Drug Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Fluorobenzylamine manufacturers and suppliers in india [chemicalbook.com]
- 3. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One moment, please... [analytical.chem.ut.ee]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aosc.in [aosc.in]
- 8. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzylamine hydrochloride [webbook.nist.gov]
- 13. chemimpex.com [chemimpex.com]
Validation & Comparative
Comparative analysis of N-(3,4-difluorobenzyl)amine versus N-benzylamine bioactivity
Comparative Analysis of N-(3,4-difluorobenzyl)amine vs. N-benzylamine Bioactivity: A Medicinal Chemistry Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a highly effective tactic for optimizing pharmacokinetics and target engagement[1]. Benzylamine is a ubiquitous structural motif found in numerous biologically active compounds. However, its susceptibility to rapid oxidative metabolism and suboptimal lipophilicity often limits its clinical viability. The substitution of hydrogen atoms with fluorine to yield N-(3,4-difluorobenzyl)amine represents a classic bioisosteric replacement that profoundly alters the molecule's physicochemical profile [2]. As a Senior Application Scientist, I have structured this guide to provide a comparative technical analysis of these two moieties, detailing the causality behind their divergent bioactivities and providing validated experimental workflows for their evaluation.
Physicochemical Profiling: The Inductive Power of Fluorine
The bioactivity of a drug candidate is inextricably linked to its physicochemical properties. The addition of two fluorine atoms at the 3- and 4-positions of the benzyl ring induces significant electronic and steric shifts that dictate molecular behavior in biological systems.
-
Lipophilicity (logP): Fluorine is highly electronegative but also highly lipophilic. The 3,4-difluoro substitution increases the overall logP of the molecule. This enhanced lipophilicity facilitates greater passive diffusion across phospholipid bilayers, improving cellular permeability and oral bioavailability.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (-I) through the sigma bond framework. By pulling electron density away from the benzylic carbon and the adjacent primary amine, the availability of the nitrogen's lone pair is reduced. Consequently, the pKa of the conjugate acid drops significantly. This shift ensures a higher fraction of the molecule remains un-ionized at physiological pH (7.4), further driving membrane permeation.
Table 1: Comparative Physicochemical Properties
| Property | N-benzylamine | N-(3,4-difluorobenzyl)amine | Causality / Impact |
| Molecular Weight | 107.15 g/mol | 143.13 g/mol | Minimal steric bulk increase (F van der Waals radius 1.47 Å vs H 1.20 Å). |
| Calculated logP | ~1.09 | ~1.95 | Increased lipophilicity drives lipid bilayer partitioning. |
| Amine pKa | 9.33 | ~8.50 | Inductive effect lowers pKa, increasing the un-ionized fraction at pH 7.4. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~107 kcal/mol (C-F) | Higher bond dissociation energy resists enzymatic cleavage. |
Target Binding & Bioactivity Dynamics
The 3,4-difluorobenzyl moiety is frequently utilized to optimize binding affinity in targets such as G protein-coupled receptors (GPCRs), kinases, and monoamine oxidases (MAOs).
-
Steric and Multipolar Interactions: While fluorine is often considered an isostere of hydrogen, it is slightly larger and significantly more electron-rich. The 3,4-difluoro substitution can perfectly fill hydrophobic pockets in a target's active site that are too large for a plain benzyl group but too small for a bulkier substituent (like a methyl or chloro group). Furthermore, the polarized C-F bond can engage in orthogonal multipolar interactions with backbone amides or side-chain guanidinium groups.
-
Antimicrobial and Antiviral Efficacy: Recent structure-activity relationship (SAR) studies have demonstrated that replacing a plain benzylamine with a 3,4-difluorobenzylamine significantly boosts potency. For instance, in the development of novel antibacterial agents against MRSA, the 3,4-difluorobenzylamine analog exhibited the highest potency (MIC50: 0.02 µM), outperforming non-fluorinated comparators due to enhanced target residence time and bacterial cell wall penetration [4].
Metabolic Stability: The "Fluorine Shield" Effect
The most critical advantage of N-(3,4-difluorobenzyl)amine over N-benzylamine is its resistance to metabolic degradation.
-
Cytochrome P450 (CYP) Shielding: N-benzylamine is highly susceptible to aromatic hydroxylation by CYP450 enzymes (particularly at the para and meta positions) and benzylic oxidation. The C-F bond energy (~107 kcal/mol) is substantially higher than the C-H bond (~98 kcal/mol). By occupying the metabolically vulnerable 3- and 4-positions, fluorine acts as a "metabolic shield," preventing oxidative cleavage and forcing the enzyme to seek alternative, less favorable metabolic pathways [3].
-
MAO Deamination: Benzylamines are classic substrates for Monoamine Oxidase B (MAO-B). The electron-withdrawing effect of the difluoro group deactivates the benzylic carbon, slowing down the rate of oxidative deamination.
Logical relationship demonstrating the metabolic shielding effect of fluorination.
Experimental Methodology: In Vitro Microsomal Stability Assay
To empirically validate the metabolic advantages of the difluorinated analog, researchers must employ a self-validating in vitro microsomal stability assay. This protocol determines the intrinsic clearance (
Step-by-step workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-benzylamine and N-(3,4-difluorobenzyl)amine in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.
-
-
Incubation Setup:
-
Pre-incubate the compound/microsome mixture in a 37°C shaking water bath for 5 minutes.
-
Self-Validation Control: Include Verapamil (a known fast-clearance drug) as a positive control to verify microsomal activity, and a no-NADPH negative control to rule out non-CYP mediated degradation.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH, 5 mM MgCl2).
-
-
Time-Course Quenching:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
-
Centrifugation & Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to LC-MS/MS vials. Quantify the remaining percentage of the parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
). -
Calculate half-life:
. -
Calculate intrinsic clearance:
, where is the incubation volume and is the mass of microsomal protein.
-
Conclusion
The transition from N-benzylamine to N-(3,4-difluorobenzyl)amine is a masterclass in rational drug design. By leveraging the inductive power and bond strength of fluorine, researchers can systematically lower amine pKa, increase lipophilicity, and erect a robust shield against CYP450-mediated metabolism. These modifications collectively transform a metabolically fragile building block into a highly stable, bioavailable, and potent pharmacophore.
References
Chiral Purity Analysis: A Cross-Validation Guide for HPLC and SFC
Executive Summary
In the high-stakes arena of pharmaceutical development, enantiomeric purity is non-negotiable. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative offering superior speed and orthogonality. This guide provides a technical framework for cross-validating these two methodologies. It moves beyond simple comparison to establish a rigorous protocol for demonstrating method equivalency, ensuring that data generated by SFC is as robust and defensible as traditional HPLC.
Mechanistic Divergence: The Science of Orthogonality
To cross-validate effectively, one must first understand why the results might differ. The divergence lies in the mobile phase physics.
-
HPLC (Liquid Phase): Relies on laminar flow and relatively high viscosity solvents (e.g., Hexane/Ethanol or Water/Acetonitrile). Mass transfer is limited by the diffusion coefficient of the analyte in the liquid, often requiring lower flow rates to maintain theoretical plates.
-
SFC (Supercritical Phase): Utilizes supercritical CO₂ (scCO₂), which exhibits the viscosity of a gas but the solvating power of a liquid . This unique state allows for:
-
Higher Diffusivity: Analytes diffuse 10–100x faster in scCO₂ than in liquids, minimizing band broadening at high flow rates (Van Deemter curve stays flat).
-
Orthogonal Selectivity: While the stationary phase (e.g., Amylose tris-3,5-dimethylphenylcarbamate) may be identical, the solvation mechanism differs. In SFC, the "mobile phase" also acts as a tunable solvent (density programmed via pressure), interacting differently with the chiral selector than a passive liquid carrier.
-
Strategic Insight: If an impurity co-elutes with the main peak in HPLC, the distinct solvation environment of SFC often shifts the relative retention, revealing the hidden impurity. This makes SFC not just a replacement, but a critical cross-check tool.
Experimental Protocol: The Cross-Validation Workflow
This protocol is designed to validate an SFC method against an established HPLC reference method (or vice versa) to prove equivalency.
Phase I: Method Development & Optimization
Before cross-validation, both methods must be optimized for the specific chiral analyte.
A. HPLC Conditions (Normal Phase Reference)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[1]
B. SFC Conditions (Candidate Method)
-
Column: Chiralpak AD-H or OD-H (4.6 x 150 mm, 5 µm) Note: Shorter column due to higher efficiency.
-
Mobile Phase: scCO₂ : Methanol (85:15 v/v).
-
Back Pressure: 120 bar (Critical for density control).
-
Flow Rate: 3.0 mL/min.
Phase II: The Cross-Validation Study
Execute the following steps using a single batch of racemic sample and a spiked purity standard (e.g., 0.1% impurity spike).
-
System Suitability Testing (SST):
-
Inject the racemic mixture 6 times on both systems.
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5; Injection Precision (%RSD) < 1.0%.
-
-
Linearity & Range:
-
Prepare calibration curves for the minor enantiomer (impurity) from LOQ to 150% of the specification limit.
-
Compare
and slope.
-
-
Method Equivalency (The Core Experiment):
-
Analyze 3 distinct batches of the drug substance using both methods in triplicate.
-
Calculate the % Enantiomeric Excess (%ee) for each.
-
Visualization: Cross-Validation Logic Flow
The following diagram illustrates the decision-making process for cross-validating the two techniques.
Figure 1: Logical workflow for establishing equivalency between HPLC and SFC methods.
Performance Metrics: Head-to-Head Data
The following table summarizes typical performance data observed when cross-validating a pharmaceutical intermediate (e.g., Warfarin or Omeprazole).
| Metric | HPLC (Normal Phase) | SFC (Supercritical) | Comparison Insight |
| Analysis Time | 25 - 40 mins | 5 - 8 mins | SFC is ~5x faster due to high diffusivity of scCO₂. |
| Resolution ( | 2.5 | 3.2 | SFC often yields sharper peaks, improving |
| Solvent Consumption | ~30 mL / run | ~3 mL / run (Modifier) | SFC reduces organic waste by >90% . |
| Equilibration Time | 20 - 30 mins | 2 - 5 mins | SFC columns equilibrate rapidly due to low viscosity. |
| Sensitivity (LOD) | High (UV/Fluorescence) | Moderate to High | HPLC is generally more sensitive for trace impurities if UV noise is an issue in SFC. |
| Robustness | Very High | Moderate | SFC requires precise back-pressure control (BPR) to maintain density. |
Case Study: Resolution of Racemic Warfarin
Objective: To validate SFC as a release method for Warfarin enantiomers, replacing a 45-minute HPLC run.
Methodology:
-
HPLC: Hexane/EtOH/Acetic Acid on Chiralcel OD-H. Runtime: 45 min.
-
SFC: CO₂/EtOH (15%) on Chiralcel OD-H. Runtime: 7 min.
Results:
Both methods achieved baseline separation. However, the HPLC method showed a minor shoulder on the (S)-enantiomer peak in degraded samples. The SFC method, utilizing orthogonal selectivity, resolved this shoulder into a distinct degradation product peak (
Conclusion: The cross-validation failed the initial "equivalency" test because SFC was superior , detecting an impurity HPLC missed. The SFC method was subsequently adopted not just for speed, but for higher specificity.
Troubleshooting & Validation Criteria
When results do not match, use this decision matrix to identify the root cause.
Figure 2: Troubleshooting common sources of error during cross-validation.
Critical Success Factors
-
Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase. Injecting a sample dissolved in DMSO into a Hexane-based HPLC system can cause immediate precipitation. In SFC, avoid water-rich sample diluents.
-
Thermal Effects: SFC is sensitive to frictional heating. Ensure the column oven is actively controlled to prevent resolution loss.
-
Back Pressure Regulator (BPR): In SFC, if retention times drift, check the BPR. A fluctuating pressure changes density and therefore retention.
References
-
National Institutes of Health (NIH). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity. Retrieved from [Link]
-
Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Application Note). Retrieved from [Link]
-
Chromatography Today. Should I use SFC or HPLC for my Analysis? Retrieved from [Link]
-
Waters Corporation. SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]
Sources
Comparing the efficacy of different chiral stationary phases for amine separation
The enantiomeric separation of chiral amines remains one of the most persistent challenges in chromatographic method development. As application scientists, we frequently encounter the "amine problem": basic nitrogen atoms interact strongly with residual acidic silanols on silica-based matrices, leading to severe peak tailing, irreversible adsorption, and compromised resolution.
To achieve robust, baseline enantioseparation, the selection of the Chiral Stationary Phase (CSP) must be dictated by the specific structural classification of the amine (primary, secondary, or tertiary) and the thermodynamic mechanisms of chiral recognition. This guide provides a mechanistic comparison of the most efficacious CSPs for amine separation, supported by self-validating experimental protocols.
Mechanistic Efficacy of Chiral Stationary Phases
Crown Ether CSPs (The Primary Amine Specialists)
Crown ether phases, such as those utilizing (+)- or (-)-(18-Crown-6)-tetracarboxylic acid (e.g., ChiroSil RCA/SCA, Crownpak CR-I), are the gold standard for primary amines and amino acids[1].
-
The Causality of Recognition: The efficacy of crown ethers relies strictly on host-guest complexation. The 18-crown-6 cavity is perfectly sized to encapsulate a protonated primary amine (-NH3+). Chiral discrimination occurs via three highly directional hydrogen bonds between the ammonium protons and the ether oxygens, combined with steric interactions from the chiral barrier of the tetracarboxylic acid framework.
-
Operational Imperative: This mechanism demands highly acidic mobile phases (pH < 2.0, typically using Perchloric acid or Trifluoroacetic acid)[2]. Without complete protonation, the inclusion complex cannot form, and chiral recognition fails entirely. They are generally ineffective for secondary and tertiary amines due to steric hindrance preventing cavity inclusion.
Polysaccharide-Based CSPs (The Broad-Spectrum Selectors)
Derivatized amylose and cellulose CSPs (e.g., Chiralpak AD/OD, Reflect) operate via hydrogen bonding, dipole-dipole interactions, and inclusion within their helical chiral grooves.
-
The Causality of Recognition: While highly versatile, free amines will preferentially bind to the silica support's active silanols rather than the chiral selector. Therefore, basic additives like Diethylamine (DEA) or Triethylamine (TEA) must be added to the mobile phase. These additives act as competitive inhibitors, masking the silanol sites, suppressing tailing, and forcing the analyte to interact solely with the polysaccharide selector[3].
Macrocyclic Glycopeptide CSPs (The Polar Organic Champions)
CSPs based on macrocyclic antibiotics (e.g., Vancomycin, Teicoplanin) feature complex architectures with peptide cups, sugar moieties, and aromatic rings[4].
-
The Causality of Recognition: They offer multimodal interactions (ionic, H-bonding,
, and steric fit). Because they possess their own amine and carboxylic acid groups, they are exceptionally effective in Polar Organic Mode (POM) for highly polar amines that lack solubility in traditional normal-phase alkane solvents.
Cyclofructan CSPs (The Emerging Alternative)
Derivatized cyclofructans (e.g., Larihc CF6-P) utilize a crown-ether-like core but with an aliphatic macrocyclic structure. They have demonstrated a higher success rate for separating underivatized primary amines in Polar Organic mode compared to traditional polysaccharides, avoiding the highly corrosive acidic aqueous mobile phases required by standard crown ethers[5].
Quantitative Efficacy Comparison
The following table summarizes the operational parameters and typical efficacy metrics for amine separation across different CSP classes.
| CSP Class | Target Amine Type | Primary Chiral Recognition Mechanism | Required Mobile Phase Modifier | Typical Resolution ( |
| Crown Ether | Primary Amines, Amino Acids | Host-Guest Inclusion Complexation | Strong Acid (0.1% - 0.5% TFA or | 1.5 - 4.0+ |
| Polysaccharide | Secondary & Tertiary Amines | H-Bonding, Dipole, Helical Inclusion | Basic Additive (0.1% - 0.2% DEA/TEA) | 1.2 - 3.5 |
| Macrocyclic Glycopeptide | Polar Amines, Broad Spectrum | Ionic, | Volatile Salts (Ammonium Acetate) | 1.0 - 2.5 |
| Cyclofructan | Primary Amines | Toroidal Inclusion, H-Bonding | Acid/Base Blend (e.g., TFA + TEA) | 1.5 - 3.0 |
Method Development Workflow
Fig 1: Logical decision tree for selecting chiral stationary phases for amine enantioseparation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in system suitability checks to validate the physical chemistry of the separation in real-time.
Protocol A: Enantioseparation of Primary Amines via Crown Ether CSP
Designed to force complete protonation for optimal host-guest complexation.
-
Column Preparation: Install a Crown Ether CSP (e.g., ChiroSil RCA(+) or Crownpak CR-I(+), 150 x 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Prepare an aqueous/organic blend of
/ Methanol (80:20 v/v). Add 0.1% Trifluoroacetic acid (TFA) by volume. -
Self-Validation Step 1 (Thermodynamic Check): Measure the pH of the aqueous portion before mixing. It must be
. If the pH is higher, the primary amine will exist in a partial free-base state, preventing inclusion into the crown ether cavity. -
Chromatographic Conditions: Set flow rate to 1.0 mL/min. Set column oven to 25 °C (Note: Lowering temperature to 15 °C often increases the thermodynamic stability of the host-guest complex, improving
). -
Self-Validation Step 2 (Resolution Check): Inject the racemate. If peak splitting is absent or
, the amine is insufficiently protonated. Incrementally increase TFA concentration by 0.05% until baseline resolution is achieved.
Protocol B: Enantioseparation of Secondary/Tertiary Amines via Polysaccharide CSP
Designed to competitively inhibit silanol interactions while maximizing chiral helical inclusion.
-
Column Preparation: Install an immobilized amylose or cellulose CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Prepare a Normal Phase blend of n-Hexane / Isopropanol (IPA) (80:20 v/v). Add 0.1% Diethylamine (DEA) as the basic modifier.
-
Chromatographic Conditions: Set flow rate to 1.0 mL/min. Set column oven to 25 °C.
-
Self-Validation Step (Silanol Activity Check): Inject a neutral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) alongside the target amine racemate. Calculate the asymmetry factor (
) of the amine peaks.-
Causality: The neutral marker will elute symmetrically. If the amine peaks exhibit
, residual silanol interactions are still occurring. -
Action: Increase the DEA concentration from 0.1% to 0.2% to fully cap the active sites, restoring peak symmetry and allowing true chiral discrimination to govern retention.
-
References
Sources
- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzylamines
Topic: Assessing the metabolic stability of fluorinated vs non-fluorinated benzylamines Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Medicinal Chemists and DMPK Scientists
Executive Summary
In early-stage drug discovery, benzylamine motifs are frequent pharmacophores but often suffer from rapid metabolic clearance. This guide provides a comparative analysis of assessing the metabolic stability of non-fluorinated benzylamines versus their fluorinated analogs. It addresses the critical "blind spot" in standard microsomal assays regarding Monoamine Oxidase (MAO) activity and details the specific physicochemical mechanisms by which fluorine substitution enhances stability.
Part 1: Mechanistic Rationale – The "Fluorine Effect"
The strategic introduction of fluorine into a benzylamine scaffold is not merely about blocking a metabolic site; it is a multi-parameter optimization of the molecule's electronic and steric profile.
Metabolic Soft Spot Blockade
Non-fluorinated benzylamines are primary substrates for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. The primary route of metabolism is often para-hydroxylation of the aromatic ring or N-dealkylation .
-
Mechanism: The C-H bond at the para-position has a bond dissociation energy (BDE) of ~110 kcal/mol. Replacing this with a C-F bond (~116 kcal/mol) effectively renders that site inert to oxidative attack by the CYP-Iron-Oxo species.
Modulation of Basicity (pKa) and MAO Affinity
Benzylamines are classic substrates for Monoamine Oxidases (MAO-A/B) .
-
Non-Fluorinated: High basicity (pKa ~9.3) ensures the amine is fully protonated at physiological pH, a requirement for recognition by many transporters and enzymes.
-
Fluorinated: The strong electron-withdrawing nature of fluorine (inductive effect,
) reduces the electron density on the nitrogen, lowering the pKa (typically by 0.5–1.0 log units depending on position). This reduced basicity can decrease the affinity for MAO active sites, further reducing clearance.
Lipophilicity (LogP) Trade-off
While fluorine increases metabolic stability, it also increases lipophilicity (
Diagram 1: Metabolic Pathways & Fluorine Blockade
The following diagram illustrates the divergent metabolic fates of benzylamine vs. 4-fluorobenzylamine.
Caption: Comparative metabolic pathways showing how para-fluorination blocks CYP-mediated hydroxylation and modulates MAO susceptibility.
Part 2: Experimental Strategy – The "MAO Trap"
Critical Warning for Researchers: Standard Human Liver Microsomes (HLM) are the industry standard for stability testing, but they are insufficient for benzylamines.
-
The Flaw: MAO enzymes are located on the outer mitochondrial membrane. Standard microsomal preparations involve centrifugation that pellets mitochondria, effectively removing MAO activity.
-
The Consequence: Testing a benzylamine in HLM alone may yield a "Low Clearance" result (false negative), while the compound is rapidly cleared in vivo by MAO.
The Expert Recommendation
To accurately assess benzylamine stability, you must use Liver S9 Fraction or Cryopreserved Hepatocytes .
-
S9 Fraction: Contains both microsomes (CYP/UGT) and cytosol/mitochondria (MAO/AO), providing a more complete metabolic picture.
-
Hepatocytes: The "Gold Standard" containing all enzymes and transporters in their physiological ratios.
Part 3: Protocol – S9 Metabolic Stability Assay
This protocol is designed to capture both CYP and MAO-mediated clearance.
Materials
-
Test System: Human Liver S9 Fraction (pooled, mixed gender), protein conc. 20 mg/mL.
-
Cofactors:
-
NADPH Regenerating System (for CYP).[1]
-
Note: MAO relies on covalently bound FAD and does not strictly require external cofactors, but the assay is run in physiological buffer.
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation:
-
Thaw S9 fraction on ice. Dilute to 1.0 mg/mL (final assay conc) in phosphate buffer.
-
Prepare 10 mM stock of Test Compounds (Benzylamine, 4-F-Benzylamine) in DMSO.
-
Prepare 2x NADPH regenerating system.
-
-
Pre-Incubation:
-
Dilute Test Compounds to 2 µM in the S9 mixture (Final DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add equal volume of 2x NADPH system to initiate CYP activity.
-
Self-Validation: Include a positive control for MAO (e.g., Kynuramine) and CYP (e.g., Testosterone) to verify enzyme activity.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 200 µL ice-cold Quench Solution.
-
-
Analysis:
-
Centrifuge samples at 4,000 rpm for 20 min to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode) monitoring parent ion depletion.
-
Diagram 2: Experimental Workflow
Caption: Workflow for S9 Stability Assay ensuring capture of rapid kinetic data points.
Part 4: Comparative Data Analysis
The following table presents representative data typical of head-to-head comparisons in medicinal chemistry optimization campaigns.
Table 1: Metabolic Stability Profile (Human Liver S9)
| Compound | Structure | Classification | ||
| Benzylamine | Non-Fluorinated | 8.5 | 81.6 | High Clearance |
| 4-Fluorobenzylamine | Para-Fluoro | 42.0 | 16.5 | Low-Intermediate |
| 2-Fluorobenzylamine | Ortho-Fluoro | 28.0 | 24.7 | Intermediate |
| 4-CF3-Benzylamine | Para-Trifluoromethyl | >60 | < 11.5 | Low Clearance |
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
Intrinsic Clearance (
): Calculated using the elimination rate constant ( ) from the slope of vs time. -
The Para-Effect: The 4-Fluoro analog shows a ~5-fold improvement in half-life. This confirms the blockade of the primary para-hydroxylation site.
-
The Ortho-Effect: The 2-Fluoro analog is less stable than the 4-Fluoro. While it sterically hinders the amine (reducing MAO access), the para-position remains open for CYP attack.
-
Trifluoromethyl (
): The group provides superior stability due to steric bulk and stronger electron-withdrawing effects, but often at the cost of significantly higher lipophilicity and molecular weight.
Conclusion
Replacing a hydrogen with fluorine on a benzylamine scaffold is a validated strategy to reduce metabolic clearance. However, the assessment must be rigorous. Relying solely on microsomal data risks missing MAO-mediated clearance. By utilizing S9 fractions and interpreting
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
Sources
Comparative Guide: Quantitative Analysis of Impurities in (3,4-Difluorophenyl)methylamine Synthesis
Executive Summary
(3,4-Difluorophenyl)methylamine (also known as 3,4-Difluorobenzylamine) is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the anti-platelet drug Ticagrelor .[1]
The purity of this intermediate directly impacts the yield and safety profile of the final API. Because fluorinated amines are prone to specific side reactions—such as hydrodefluorination and dimerization—standard purity assays are often insufficient. This guide compares three analytical methodologies (HPLC-UV, GC-MS, and UHPLC-MS/MS), providing a data-driven framework for selecting the optimal technique based on the specific impurity profile of your synthesis route.
Part 1: Impurity Genesis & Profiling
To quantify impurities accurately, one must first understand their origin. The two primary industrial routes for synthesizing (3,4-Difluorophenyl)methylamine are the Catalytic Hydrogenation of 3,4-Difluorobenzonitrile and the Reductive Amination of 3,4-Difluorobenzaldehyde .
Critical Impurity Classes
-
Dimer Formation (Secondary Amine): Bis(3,4-difluorobenzyl)amine. Formed via the condensation of the product amine with the intermediate imine. This is the most persistent impurity.
-
Hydrodefluorination (Defluoro-analogs): 3-Fluorobenzylamine. Common in catalytic hydrogenation (Pd/C) routes where C-F bonds are susceptible to cleavage.
-
Oxygenated Byproducts: 3,4-Difluorobenzyl alcohol (from aldehyde reduction) or 3,4-Difluorobenzamide (from partial nitrile hydrolysis).
Visualization: Impurity Formation Pathways
The following diagram illustrates the competitive reaction pathways leading to these specific impurities.
Figure 1: Mechanistic pathway showing the genesis of critical impurities during synthesis. Note the divergence at the imine intermediate leading to dimer formation.
Part 2: Comparative Analysis of Methods
Selecting the right method depends on the detection limit required and the nature of the matrix.
| Feature | Method A: RP-HPLC (UV) | Method B: Headspace/Liquid GC-MS | Method C: UHPLC-MS/MS |
| Primary Use Case | Routine QC, Assay, Purity % | Volatile impurities, Residual Solvents | Genotoxic Impurity (GTI) screening |
| Target Impurities | Dimer, Amide, Non-volatiles | Alcohol, Residual Solvents | Trace Defluoro-analogs |
| Sensitivity (LOD) | ~0.05% (w/w) | ~1-10 ppm | < 1 ppm |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Throughput | High (10-15 min run) | Medium (20-30 min run) | High (5-10 min run) |
| Limitations | Poor detection of non-chromophores | Thermal instability of amine salts | High cost, Matrix effects |
Recommendation:
-
Use HPLC-UV for release testing and quantifying the Dimer (high UV absorbance).
-
Use GC-MS if the Alcohol impurity is a critical process control point (poor UV response).
Part 3: Detailed Experimental Protocols
Protocol A: Reversed-Phase HPLC (The Gold Standard)
Objective: Quantify the target amine and separate it from the hydrophobic dimer and hydrophilic defluoro-impurities.
1. Chromatographic Conditions:
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Why: Provides sufficient carbon load to retain the polar amine while resolving the hydrophobic dimer.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why: Acidic pH ensures the amine is fully protonated (
), preventing interaction with residual silanols on the column which causes peak tailing.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for maximum sensitivity) and 254 nm (for specificity).
-
Column Temp: 30°C.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 12.0 | 10 | 90 | Ramp to elute Dimer |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
3. Sample Preparation:
-
Dissolve 25 mg of sample in 50 mL of Mobile Phase A:B (50:50).
-
Critical Step: Ensure the sample pH is acidic. Free amines in basic solution can degrade or adsorb to glass vials.
Protocol B: Orthogonal GC-MS (For Volatiles & Structure ID)
Objective: Confirm the identity of impurities and quantify the benzyl alcohol derivative which has poor UV response.
1. Derivatization (Optional but Recommended): While (3,4-difluorophenyl)methylamine can be analyzed directly, derivatization with trifluoroacetic anhydride (TFAA) or MSTFA improves peak shape and prevents adsorption in the inlet.
2. Instrument Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: EI Mode (70 eV), Source Temp 230°C.
-
SIM Mode Ions (for Quantification):
-
Target Amine: m/z 143 (Molecular ion), 126.
-
Dimer: m/z 268.
-
Part 4: Quantitative Validation Data
The following data represents typical performance metrics observed when validating the HPLC method described above for a GMP release.
Table 1: Method Validation Summary (HPLC-UV)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | Resolution ( | Pass | |
| Linearity (Amine) | Pass | ||
| Accuracy (Recovery) | 98.0% - 102.0% at 3 levels | 99.4% (Mean) | Pass |
| Precision (Repeatability) | RSD | 0.4% | Pass |
| LOD (Impurity A) | S/N > 3 | 0.02% | Pass |
Analytical Decision Workflow
Use this logic flow to determine the correct analysis path for your specific batch needs.
Figure 2: Analytical decision matrix for selecting the appropriate validation method.
References
-
AstraZeneca AB. (2000). Crystal modifications of the compound (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (Ticagrelor). Patent WO2001092262A1. Link
-
Khaledi, H. et al. (2016). "Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis." Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.[2] Link
-
BenchChem. (2025).[3][4][5] "Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine." (Adapted methodology for fluorinated benzylamines). Link
-
Li, A. Y. (1989). "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles." Journal of Fluorine Chemistry. Link
-
Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." (Methodology adaptation for amine quantification). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Inter-Laboratory Validation of a TR-FRET Bioassay for N-benzylamine 5-HT2A Agonists
Executive Summary
The pharmacological characterization of N-benzylamine phenethylamine derivatives (e.g., the NBOMe series) has historically relied on radioligand binding and calcium flux assays. While effective for initial screening, these methods often suffer from high inter-laboratory variability and poor resolution for partial agonists.
This guide presents the validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay quantifying
The Challenge: Limitations of Calcium Flux in N-benzylamine Profiling
N-benzylamines are potent 5-HT2A receptor agonists.[1] Traditionally, their functional activity is assessed using FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assays. However, for this specific chemical class, calcium flux presents distinct reliability issues:
-
Transient Signals: The calcium peak is rapid (seconds), requiring precise simultaneous addition/measurement, which varies between liquid handling platforms.
-
Signaling Bias: Many N-benzylamines exhibit "functional selectivity" (biased signaling). They may potently recruit
-arrestin despite moderate Gq-calcium signaling. Relying solely on calcium can underestimate their true potency. -
Fluorescence Interference: Some N-benzylamine derivatives possess intrinsic fluorescence that overlaps with standard Fluo-4/Fluo-8 emission, creating false positives.
Comparative Performance Matrix
| Feature | Standard Method: Calcium Flux (FLIPR) | Validated Method: TR-FRET | Impact on N-benzylamine Analysis |
| Readout Type | Kinetic (Transient Peak) | Endpoint (Stable Equilibrium) | TR-FRET allows batch processing without signal decay. |
| Signal Mode | Intensity-based | Ratiometric (665nm/620nm) | Ratiometric reading cancels out pipetting errors and compound autofluorescence. |
| Z-Factor (Robustness) | 0.4 – 0.6 | 0.7 – 0.9 | Higher Z-factor indicates a significantly wider separation between signal and background. |
| Inter-Lab CV% | 20 – 35% | < 12% | TR-FRET provides data that is transferable between research sites. |
| Mechanism | Gq-pathway ( | Captures the full signaling profile relevant to NBOMe pharmacology. |
Scientific Mechanism & Workflow
To understand the validation, one must understand the assay topology. We utilize a TR-FRET biosensor system where the 5-HT2A receptor is tagged with a terbium cryptate donor, and
Diagram 1: 5-HT2A Signaling & TR-FRET Principle
Caption: Agonist binding induces receptor phosphorylation, recruiting acceptor-labeled arrestin to the donor-labeled receptor, generating a FRET signal.
Inter-Laboratory Validation Protocol
This study was conducted across three distinct sites (Site A: Pharmaceutical QC, Site B: Academic Core, Site C: CRO) to establish Intermediate Precision and Reproducibility according to ICH Q2(R1) guidelines.
Materials & Methods (Standardized)
Cell Line: HEK293 stably overexpressing SNAP-tagged 5-HT2A and CLIP-tagged
-
Tag-lite® labeling medium (Revvity/Cisbio or equivalent).
-
Terbium Cryptate-Lumi4® (Donor).
-
Red-Acceptor (d2).[2]
-
Reference Agonist: 25I-NBOMe (Certified Reference Material).
Step-by-Step Protocol:
-
Cell Seeding: Dispense 10,000 cells/well into white 384-well low-volume plates.
-
Labeling: Add 100 nM Tb-Donor and 100 nM Red-Acceptor to the culture medium. Incubate 1h at 37°C.
-
Agonist Addition:
-
Prepare 11-point serial dilutions of N-benzylamine compounds in stimulation buffer.
-
Add 5 µL of compound to cells (Final volume 20 µL).
-
-
Incubation: Incubate for 2 hours at Room Temperature (equilibrium phase).
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1: 620 nm (Donor reference).
-
Emission 2: 665 nm (FRET signal).
-
-
Data Calculation:
.
Diagram 2: Validation Workflow (Ring Trial)
Caption: Three sites analyzed blinded samples of N-benzylamines to determine inter-lab reproducibility and precision.
Validation Results & Data Analysis
The following data summarizes the performance of the TR-FRET assay compared to the historical Calcium Flux data.
Accuracy and Linearity
The assay demonstrated linearity across the pharmacological range of N-benzylamines (
-
Slope:
(Ideal = 1.0) -
:
across all three sites.
Precision (Repeatability vs. Reproducibility)
Precision was calculated using the Coefficient of Variation (CV%) for
| Metric | Site A (CV%) | Site B (CV%) | Site C (CV%) | Combined (Inter-Lab) | Acceptance Criteria |
| Intra-Assay (Repeatability) | 3.2% | 4.1% | 3.8% | N/A | < 10% |
| Inter-Assay (Intermediate) | 5.5% | 6.2% | 5.9% | N/A | < 15% |
| Inter-Laboratory (Reproducibility) | — | — | — | 8.4% | < 20% |
Expert Insight: An inter-laboratory CV of 8.4% is exceptional for a cell-based bioassay. Typical calcium flux assays often yield inter-lab CVs exceeding 25% due to variability in cell handling and temperature fluctuations during the kinetic read.
Robustness (Z-Factor)
The Z-factor is the primary metric for assay quality in high-throughput screening.
-
Formula:
-
Result: The TR-FRET assay consistently yielded a Z' > 0.75.[2]
-
Comparison: Historical Calcium Flux Z' values for these compounds typically range from 0.4 to 0.6.
Conclusion and Recommendations
For researchers investigating N-benzylamine compounds, the shift from Calcium Flux to TR-FRET
Key Takeaways:
-
Adopt Ratiometric Reads: Eliminates artifacts caused by the autofluorescence often seen in complex phenethylamine synthesis byproducts.
-
Stability: The equilibrium-based read allows for re-reading plates, unlike the "one-shot" nature of kinetic calcium assays.
-
Regulatory Alignment: The validation data presented here meets ICH Q2(R1) standards, supporting the use of this assay in IND-enabling studies.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1]
-
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - A review of theoretical aspects and recent applications. Current Chemical Genomics.
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: N-benzylphenethylamines (NBOMes). Neuropharmacology.[1]
-
Food and Drug Administration (FDA). (2021). Bioanalytical Method Validation Guidance for Industry.
Sources
Executive Summary In drug discovery, a single IC50 value is a static snapshot of a dynamic molecular interaction. To truly benchmark a novel inhibitor against established standards, researchers must move beyond simple potency and evaluate kinetic selectivity and residence time. This guide outlines a rigorous framework for benchmarking enzyme inhibitors, using the evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors—from Gefitinib (1st generation) to Osimertinib (3rd generation)—as the primary case study.[1]
Part 1: The Benchmarking Workflow
Effective benchmarking requires a closed-loop system of assay development, validation, and data fitting. The following diagram illustrates the critical path from assay selection to kinetic profiling.
Figure 1: The strategic workflow for inhibitor benchmarking. Note the critical checkpoint at ATP optimization to ensure competitive kinetics are measured accurately.
Part 2: The Metrics of Potency
To benchmark inhibitors objectively, we must distinguish between thermodynamic affinity and functional potency.
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of inhibitor required to reduce enzyme activity by 50%.[2] This is assay-dependent. It shifts based on substrate concentration ([S]).[2]
-
Ki (Inhibition Constant): The intrinsic dissociation constant of the inhibitor. It is assay-independent.
-
The Cheng-Prusoff Correction: To compare values across different labs or assay conditions, you must convert IC50 to Ki using the Cheng-Prusoff equation for competitive inhibitors:
Critical Insight: You must run your benchmarking assay at . At this specific condition, , allowing for direct linear comparison of potency [1].
Part 3: Experimental Protocol (TR-FRET)
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is preferred over radiometric assays for benchmarking because it is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and highly sensitive.
Step-by-Step Workflow
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant EGFR (WT) or EGFR (T790M mutant). Dilute to 2x final concentration (e.g., 0.25 nM).
-
Substrate: ULight-labeled Poly-GT peptide (50 nM final) and ATP (at
specific to the kinase variant, typically 10-50 µM).
-
-
Plate Layout (384-well Low Volume Black Plate):
-
Columns 1-2: Min signal controls (Enzyme + Substrate + Excess EDTA/Inhibitor).
-
Columns 23-24: Max signal controls (Enzyme + Substrate + DMSO vehicle).
-
Columns 3-22: Test compounds (10-point dose response, 1:3 serial dilution).
-
-
Reaction Initiation:
-
Add 2.5 µL of 4x Compound (or DMSO).
-
Add 2.5 µL of 4x Substrate/ATP mix.
-
Add 5 µL of 2x Enzyme mix to initiate.[3]
-
Centrifuge plate at 1000 rpm for 1 min.
-
-
Incubation:
-
Incubate for 60 minutes at 23°C (Room Temp).
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-labeled anti-phospho-tyrosine antibody + EDTA to stop reaction).
-
Incubate for 60 minutes.
-
-
Read:
-
Measure on a multimode reader (Excitation: 320nm; Emission 1: 665nm; Emission 2: 615nm).
-
Calculate Ratio:
.
-
Self-Validation Criteria:
-
Z-Factor: Must be
. Calculated as: . -
Signal-to-Background (S/B): Should be
[2].
Part 4: Case Study – EGFR Inhibitor Generations
This section benchmarks Gefitinib (1st Gen) against Osimertinib (3rd Gen).[1] The biological context is the development of the T790M "gatekeeper" mutation, which prevents Gefitinib binding but is accommodated by Osimertinib.[1]
Comparative Potency Data
The following data represents idealized mean values derived from standard TR-FRET assays [3][4].
| Compound | Generation | Target Profile | IC50 (EGFR WT) | IC50 (EGFR T790M) | Fold Selectivity (WT/T790M) |
| Gefitinib | 1st Gen | Reversible | 3.0 nM | > 4,000 nM | ~0.001 (Resistant) |
| Osimertinib | 3rd Gen | Irreversible (Covalent) | 12.0 nM | 15.0 nM | ~0.8 (Potent) |
Analysis:
-
Gefitinib: Highly potent against Wild Type (WT) but loses 1000-fold potency against T790M due to steric hindrance in the ATP pocket.
-
Osimertinib: Retains nanomolar potency against T790M.[1] The "Fold Selectivity" metric highlights Osimertinib's ability to spare WT EGFR (to some extent) while hammering the mutant, reducing dermatological toxicity compared to 1st gen inhibitors.
Pathway Visualization
Understanding where these inhibitors act is crucial for interpreting downstream effects.
Figure 2: The MAPK/ERK signaling cascade initiated by EGFR. Inhibitors block the initial phosphorylation step, preventing downstream proliferation signals.
Part 5: Advanced Kinetic Profiling (Residence Time)
Benchmarking IC50 is insufficient for covalent inhibitors like Osimertinib. You must measure Residence Time (
Protocol: Jump-Dilution Method
-
Incubate: Enzyme + Inhibitor at 10x IC50 for 1 hour (to reach equilibrium).
-
Jump: Rapidly dilute the mixture 100-fold into a solution containing excess Substrate/ATP.
-
Measure: Monitor enzymatic activity recovery over time.
-
Calculate:
-
Rapid recovery = Short residence time (Reversible, e.g., Gefitinib).
-
No/Slow recovery = Long residence time (Irreversible, e.g., Osimertinib).
-
Formula:
.
-
References
-
NIH Assay Guidance Manual. Mechanism of Action Assays for Enzymes. (2012).[4][5] Available at: [Link]
-
NIH Assay Guidance Manual. Assay Validation. (2012).[4][5] Available at: [Link]
- Cross, D. A., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery (2014). (Data derived from comparative tables in similar benchmarking studies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro to In Vivo Translation of Difluorinated Amine Bioisosteres
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine is a high-leverage tool for multiparameter optimization. Among these strategies, the
This guide analyzes the correlation between in vitro physicochemical shifts and in vivo pharmacokinetic (PK) outcomes for difluorinated amines. It provides a technical roadmap for researchers to predict how this specific bioisostere affects efficacy, safety (hERG), and distribution (Vd), supported by case studies and experimental protocols.
The Physicochemical Foundation
To predict in vivo efficacy, one must first understand the fundamental shifts driven by the difluoromethyl (
The pKa "Dial"
The most profound effect of
-
Magnitude: Typically, each
-fluorine atom lowers the pKa of the conjugate acid by approximately 1.6 to 1.7 log units . Consequently, a gem-difluoro substitution can drop the pKa by 3–4 units . -
Impact: This transforms a highly basic amine (pKa ~9–10, mostly ionized at pH 7.4) into a weak base (pKa ~6–7, significant neutral fraction at pH 7.4).
-
In Vivo Translation: A higher fraction of neutral species improves passive membrane permeability (increasing
) and blood-brain barrier (BBB) penetration.
Lipophilicity & The "Janus Face"
While the C-F bond is generally lipophilic, the net effect on LogD is complex.
-
LogP (Intrinsic): Often increases due to the hydrophobicity of fluorine.
-
LogD (Distribution coeff. at pH 7.4): Often increases significantly because the pKa drop reduces the ionized fraction.
-
Conformational Effects: In cyclic systems (e.g., difluoropiperidines), the "Janus face" effect occurs where the molecule has a highly polar face (C-F dipoles) and a lipophilic face. This can lead to unexpected solvation energies and binding modes.
Metabolic Shielding
The
-
Mechanism: Replacing C-H bonds with C-F bonds blocks hydrogen atom abstraction, the rate-determining step in many CYP oxidations.
-
Result: This extends half-life (
) and reduces intrinsic clearance ( ), provided the fluorine does not introduce a new metabolic liability (e.g., defluorination, though rare for ).
The Correlation Nexus: In Vitro to In Vivo
The failure of in vitro potency to predict in vivo efficacy often stems from overlooking the interplay between pKa, lysosomal trapping, and off-target safety.
Lysosomal Trapping & Volume of Distribution (Vd)
The Trap: Lysosomes are acidic organelles (pH ~4–5).[1][2] Lipophilic amines with pKa > 8 diffuse in as neutral species, become protonated, and get trapped (cationic ion trapping). The Difluoro Effect:
-
High Trapping (Parent Amine): High Vd, long half-life, but potentially low free plasma concentration.
-
Reduced Trapping (Difluoro Amine): Lower pKa means the drug may remain less ionized even at lysosomal pH, or simply accumulate less. This reduces Vd, potentially increasing
and free fraction in plasma, leading to higher immediate efficacy despite a potentially shorter terminal half-life.
Safety: hERG Inhibition
Potent hERG channel inhibition is strongly correlated with lipophilic, basic amines .
-
Mitigation:
-difluorination reduces the basicity of the nitrogen. Even if lipophilicity (LogP) remains high, the reduced positive charge density on the nitrogen at physiological pH weakens the cation- interaction with the hERG channel pore (specifically Tyr652 and Phe656). -
Result: A difluoro analog often retains target potency while significantly widening the safety window against hERG-driven cardiotoxicity.
Visualization: The Tuning Logic
The following diagram illustrates the causal flow from chemical modification to in vivo outcome.
Caption: Causal pathway linking
Case Study: Cathepsin K Inhibitors
A definitive example of this correlation is found in the development of Cathepsin K inhibitors (e.g., related to the Odanacatib series). Researchers explored bioisosteres for the amide bond and the basic amine.[3][4]
| Parameter | Trifluoroethylamine ( | Difluoroethylamine ( | Impact Analysis |
| Basicity (pKa) | Very Low (< 5.[3]5) | Low (~ 6.5 - 7.0) | Difluoro is slightly more basic than trifluoro, improving H-bond acceptor capability while still being less basic than alkyl amines. |
| LogD (pH 7.4) | High | Moderate-High | Difluoro maintains a balance; not as greasy as pure alkyl, but permeable. |
| Metabolic Stability | High | High | Both block |
| Oral Bioavailability | Moderate | Improved | The difluoro analog showed superior oral exposure in preclinical species (Rat/Dog). |
| Potency ( | Potent | Equipotent | Maintained binding affinity while optimizing PK. |
Key Takeaway: The difluoroethylamine acted as a superior "Goldilocks" bioisostere—maintaining enough basicity for target interaction (unlike the trifluoro) but low enough to avoid hERG/clearance issues (unlike the alkyl amine).
Experimental Protocols
To validate these correlations in your own series, use the following self-validating workflows.
Protocol A: Potentiometric pKa Determination
Why: Accurate pKa is the input variable for all other predictions. Calculated pKa (c_pKa) is often inaccurate for fluorinated amines due to complex electronic shielding.
-
Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0%.
-
Titration: Use a standardized HCl/KOH titrant (0.1 M) under inert gas (
) purge to prevent carbonate formation. -
Data Capture: Record pH vs. Volume.
-
Validation: Run a standard (e.g., Codeine, pKa 8.2) alongside. The first derivative of the curve (
) gives the inflection point. -
Difluoro Specifics: Expect the pKa to be significantly lower. Ensure your titration range covers pH 3–9.
Protocol B: Microsomal Stability (Intrinsic Clearance)
Why: To confirm the "Metabolic Shield" effect of the
-
System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Substrate: 1 µM test compound (low concentration to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (add to initiate).
-
Sampling: Timepoints at 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.
-
Calculation:
. -
Success Criteria: The difluoro analog should show
half-life improvement over the non-fluorinated parent if N-dealkylation was the primary clearance route.
Protocol C: Lysosomal Trapping Assessment
Why: To verify if pKa reduction has mitigated Vd issues.
-
Cell Line: Fa2N-4 or HepG2 cells.
-
Dye: LysoTracker Red (fluorescent probe that accumulates in lysosomes).[1][2][5]
-
Method:
-
Treat cells with test compound (graded concentrations) for 1 hour.
-
Add LysoTracker Red.
-
Measure fluorescence. If the compound is trapped, it competes with or displaces the dye (or simply prevents dye uptake if pre-treated), reducing fluorescence signal.[1]
-
-
Control: Chloroquine (Positive control for trapping).
-
Interpretation: A difluoro amine should show less displacement/competition than its non-fluorinated parent, indicating reduced lysosomal accumulation.
Critical Assessment: When Correlation Fails
While
-
H-Bond Donor Loss: If the protonated amine (
) was a critical hydrogen bond donor in the binding pocket, the drastic pKa drop (making the amine neutral) will obliterate potency. -
Steric Clash: Although small, fluorine is larger than hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å). In tight pockets,
can cause steric repulsion. -
Electronic Repulsion: The C-F bond is electron-rich. If the binding pocket has electron-rich residues (e.g., Asp, Glu) nearby, electrostatic repulsion can occur.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Isabel, E., et al. "Difluoroethylamines as an amide isostere in inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2011.[6] Link
-
Di, L., et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs." Drug Metabolism and Disposition, 2013.[5] Link
-
Pike, K. G., et al. "Herg inhibition: A case study in the reduction of lipophilicity and basicity." Bioorganic & Medicinal Chemistry Letters, 2011.[6] (Contextual citation for hERG mitigation strategies).
Sources
- 1. criver.com [criver.com]
- 2. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Difluoroethylamines as an amide isostere in inhibitors of cathepsin K. [scholars.duke.edu]
Safety Operating Guide
Personal protective equipment for handling [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine
As a Senior Application Scientist, I frequently consult on the safe handling of complex, highly reactive building blocks in drug development. amine is a specialized fluorinated secondary amine. While it is an invaluable scaffold in medicinal chemistry—particularly for synthesizing CNS-active compounds—its unique structural features demand rigorous, uncompromising safety protocols.
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every safety measure is grounded in the chemical's mechanistic reality.
Part 1: Hazard Profile & Causality (The "Why" Behind the Protocol)
To design an effective safety protocol, we must first deconstruct the molecule's structural components to understand its behavior in a laboratory setting:
-
Secondary Amine Core: Like other aliphatic and benzylamines, the free base is highly nucleophilic and basic. It causes severe skin burns and eye damage (GHS Hazard H314)[1]. Furthermore, secondary amines can react with atmospheric nitrogen oxides or nitrite-containing reagents to form stable, highly carcinogenic nitrosamines ()[2].
-
3,4-Difluorobenzyl Moiety: The introduction of fluorine atoms significantly increases the molecule's lipophilicity (LogP). If this liquid contacts unprotected skin, it will rapidly partition into the lipid bilayer of the epidermis, accelerating deep tissue damage and systemic absorption compared to non-fluorinated analogs ()[3].
-
2-Methylbutyl Group: This branched alkyl chain contributes to the compound's status as a combustible liquid. It requires strict storage and handling away from ignition sources or static discharge[1].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Estimated Molecular Weight | 213.30 g/mol | Moderate volatility; vapor inhalation risk requires fume hood use. |
| GHS Classification | Skin Corr. 1B (H314) | Causes severe tissue burns; requires immediate acid neutralization upon exposure. |
| Combustibility | Combustible Liquid | Keep away from open flames; utilize inert gas purging during transfers. |
Part 2: Personal Protective Equipment (PPE) Framework
Because of the rapid dermal penetration and corrosive nature of this compound, standard laboratory PPE is insufficient. You must build a multi-layered defense system.
Table 2: PPE Specifications and Mechanistic Rationale
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Butyl rubber or heavyweight Nitrile (≥0.4 mm). Double gloving required. | Fluorinated lipophilic amines degrade thin, disposable nitrile gloves rapidly. The outer glove acts as a sacrificial barrier. |
| Eye/Face Protection | Chemical safety goggles + Polycarbonate Face Shield. | Protects against micro-splashes. The amine's basicity can cause irreversible corneal opacity within seconds of contact. |
| Body Protection | Flame-retardant lab coat + Acid-resistant apron (e.g., Tychem®). | Prevents combustible liquid from saturating standard cotton lab coats and reaching the skin. |
| Respiratory | Type ABEK (EN14387) respirator filter. | Required only if handled outside a fume hood. ABEK filters specifically neutralize organic vapors and basic amine gases[1]. |
Part 3: Operational Plan & Step-by-Step Methodology
Self-Validating Protocol: This workflow ensures that any failure in containment is immediately detectable and correctable before human exposure occurs.
Phase 1: Pre-Operational Setup & Validation
-
Airflow Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm.
-
Validation Step: Tape a Kimwipe to the bottom of the sash; it should pull steadily inward without fluttering violently.
-
-
Inert Atmosphere Preparation: Because the amine can degrade or absorb atmospheric CO₂ (forming insoluble carbamate salts), purge your reaction vessel with dry Nitrogen or Argon.
-
Quench Station Setup: Prepare a secondary containment tray containing a 5% aqueous citric acid solution.
-
Causality: Having a weak acid on standby allows for the immediate, exotherm-controlled neutralization of contaminated syringes or spatulas.
-
Phase 2: Chemical Transfer
-
Syringe Technique: For liquid transfers, use a glass syringe with a Luer-lock PTFE needle. Avoid plastic syringes, as the lipophilic amine may leach plasticizers or degrade the barrel.
-
Pressure Equalization: If extracting from a sealed septum bottle, inject a volume of inert gas equal to the volume of liquid you intend to withdraw. This prevents creating a vacuum, which can cause sudden air ingress and splashing.
-
Immediate Decontamination: Immediately wipe the needle tip with a lint-free tissue moistened with isopropanol, dropping the tissue directly into a solid hazardous waste bin inside the hood.
Phase 3: Post-Experiment Decontamination & Disposal
-
Neutralization: Rinse all glassware that contacted the amine with the 5% citric acid solution before standard washing. The weak acid converts the volatile, lipophilic free base into a water-soluble, non-volatile ammonium salt.
-
Waste Segregation: Dispose of the neutralized aqueous waste in a designated "Aqueous Basic/Amine Waste" container.
-
Critical Warning: Never mix secondary amine waste with nitric acid or nitrite-containing waste streams, as this will generate carcinogenic nitrosamines[2].
-
Part 4: Spill Management Protocol
If amine is spilled outside of primary containment:
-
Isolate: Evacuate personnel from the immediate area and maximize room ventilation.
-
Suppress Vapors: Cover the spill with a commercial acid-neutralizing absorbent (e.g., a sodium bisulfate-based spill kit). Do not use sawdust or combustible absorbents, as the heat of neutralization could trigger ignition.
-
Collect: Sweep the neutralized solid using non-sparking tools into a highly visible, labeled hazardous waste bag.
Mandatory Visualization: Operational & Spill Response Workflow
Safe handling and spill response workflow for fluorinated secondary amines.
References
-
Title: Dimethylamine: A Hazardous Yet Versatile Compound Source: Gas-Sensing.com URL: [Link]
-
Title: 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 Source: PubChem, National Institutes of Health URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
